2-Amino-6-methylpyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVHFJZHFWCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174256 | |
| Record name | 2-Amino-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-16-7 | |
| Record name | 2-Amino-6-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methyl-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-METHYL-3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C4XR826C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol (CAS: 20348-16-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-methylpyridin-3-ol is a pyridine derivative with potential applications in pharmaceutical and chemical research. Its structural features suggest its utility as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on studies of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar chemical entities.
Chemical and Physical Properties
This compound is a solid at room temperature with a boiling point of 342.7°C at 760 mmHg. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20348-16-7 | |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 342.7°C at 760 mmHg | |
| InChI Key | WJRVHFJZHFWCMS-UHFFFAOYSA-N | |
| SMILES | Cc1cc(O)c(N)nc1 | |
| Purity | Typically ≥95% | [2] |
| Storage | Store at 4°C, protect from light |
Synthesis
A common and effective method for the synthesis of this compound is through the reduction of the corresponding nitro compound, 3-hydroxy-6-methyl-2-nitropyridine.
Experimental Protocol: Synthesis from 3-hydroxy-6-methyl-2-nitropyridine
This protocol is adapted from established chemical synthesis literature.[3][4]
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine
-
Methanol (MeOH) or Ethanol (EtOH)
-
5% Palladium on carbon (Pd/C) catalyst or 20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve 3-hydroxy-6-methyl-2-nitropyridine (e.g., 3.5 g) in a suitable solvent such as methanol (75 mL) or ethanol.[3][4]
-
Carefully add the palladium-based catalyst (e.g., 1 g of 5% Pd/C or a catalytic amount of 20% Pd(OH)₂/C) to the solution.[3][4]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., 5 psi).[4]
-
The reaction can be carried out at room temperature or gently heated to around 50°C for approximately 1 hour.[4]
-
Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully remove the catalyst by filtration through a pad of Celite or suitable filter paper.[3][4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-amino-3-hydroxy-6-methylpyridine, typically as a brown solid.[4]
-
The product can be used directly in subsequent steps or purified further if necessary.[3]
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for this compound is limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential therapeutic applications. This compound is noted as a building block for pharmaceuticals, particularly kinase inhibitors and agents targeting inflammatory diseases and cancer.[5]
Kinase Inhibition and Anti-Cancer Potential
Derivatives of aminopyridinols have demonstrated significant potential as kinase inhibitors. For instance, a series of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives have been synthesized and evaluated for their anti-angiogenic and anti-tumor activities.[6] One of the more potent analogs demonstrated significant inhibitory activity against FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[6]
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6O (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 75.3 | Hep3B | 4.5 | [6] |
| Compound 6O (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 75.3 | Huh7 | - | [6] |
| Compound 6A (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 190 | Hep3B | 25.2 | [6] |
Note: The data in this table is for structurally related compounds and not for this compound itself. It is presented to suggest potential areas of investigation.
The anti-proliferative effects of these related compounds suggest that this compound could serve as a valuable scaffold for the development of novel anti-cancer agents.
Anti-inflammatory Activity
The pyridinol moiety is also associated with anti-inflammatory properties. An antioxidant analogue, 6-amino-2,4,5-trimethylpyridin-3-ol , was shown to ameliorate experimental colitis in mice.[7] This effect was attributed to the suppression of the NF-κB, PI3K/AKT, and MAPK signaling pathways.[7]
Given these findings, it is plausible that this compound may also exhibit anti-inflammatory effects. Further investigation into its ability to modulate key inflammatory pathways is warranted.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
Spectroscopic Data
Mass Spectrometry
A representative mass spectrum for 2-Amino-6-methyl-3-pyridinol is available through SpectraBase, which can be accessed for further details.[8] For the related 2-Amino-6-methylpyridine, the molecular ion peak would be expected at m/z 108.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, typically in the range of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not provided in the searched literature, the ¹H NMR spectrum of the related 2-Amino-6-methylpyridine in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl group.[10] For this compound, one would expect to see signals corresponding to the two aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton, with chemical shifts influenced by the positions of the substituents on the pyridine ring.
Safety Information
This compound is classified as a warning-level hazard. The following hazard and precautionary statements are associated with this compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment.
Conclusion
This compound is a chemical compound with significant potential as a scaffold in medicinal chemistry and drug discovery. While direct biological data is scarce, the activities of structurally similar molecules strongly suggest that it may possess valuable kinase inhibitory, anti-cancer, and anti-inflammatory properties. The synthetic route provided in this guide offers a practical method for its preparation, enabling further investigation into its biological profile. Future research should focus on a comprehensive biological evaluation of this compound, including kinase profiling, in vitro and in vivo anti-cancer and anti-inflammatory studies, and detailed mechanistic elucidation to validate its therapeutic potential.
References
- 1. CAS 20348-16-7 | this compound - Synblock [synblock.com]
- 2. aceschem.com [aceschem.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 20348-16-7 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
In-Depth Technical Guide to the Physical Properties of 2-Amino-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylpyridin-3-ol is a heterocyclic organic compound with potential applications in pharmaceutical and medicinal chemistry. Its structure, featuring both an amino and a hydroxyl group on a methyl-substituted pyridine ring, makes it an interesting building block for the synthesis of more complex molecules. Understanding its physical properties is fundamental for its application in drug design, formulation, and synthesis. This guide provides a detailed overview of the known physical characteristics of this compound, outlines general experimental protocols for determining key physical properties, and presents a visualization of its synthesis workflow.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | N/A |
| Molecular Weight | 124.14 g/mol | N/A |
| Boiling Point | 342.7 °C | N/A |
| Melting Point | Not available | N/A |
| Aqueous Solubility | Not available | N/A |
| pKa | Not available | N/A |
| Appearance | Solid | N/A |
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for the determination of key physical properties of a crystalline solid like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the substance.[1][2][3][4]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter that does not adsorb the compound.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.[5][6][7][8][9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic (amino) and acidic (hydroxyl) groups, the pKa values indicate the pH at which these groups are protonated or deprotonated.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve. Alternatively, derivative plots can be used to more accurately identify the equivalence point(s), from which the pKa can be calculated.[10][11]
Synthesis Workflow
The synthesis of this compound can be achieved through the hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine. The following diagram illustrates the key steps in this process.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. store.astm.org [store.astm.org]
- 6. who.int [who.int]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. mdpi.com [mdpi.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-6-methylpyridin-3-ol chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-6-methylpyridin-3-ol, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
The compound, identified by the CAS Number 20348-16-7, is systematically named This compound .[1] Its structure consists of a pyridine ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a methyl group at position 6.
Below is a two-dimensional representation of the chemical structure of this compound.
References
Technical Guide to the Spectroscopic Analysis of 2-Amino-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-6-methylpyridin-3-ol (CAS Number: 20348-16-7). While publicly accessible experimental spectroscopic data for this compound is limited, this document outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Chemical suppliers such as Synblock, BLD Pharm, and Aceschem indicate the availability of such data upon request.[1][2] This guide serves as a detailed reference for the experimental protocols required for its characterization and presents the framework for the systematic presentation of the resulting data.
Data Presentation
The systematic organization of spectroscopic data is crucial for analysis and comparison. The following tables provide a clear structure for the presentation of quantitative data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| [M]⁺ | ||
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (for a solid sample):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Compress the mixture in a die under high pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is a result of the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration appropriate for the instrument, typically in the µg/mL to ng/mL range.
-
-
Data Acquisition (using Electrospray Ionization - ESI as an example):
-
Introduce the sample solution into the ESI source.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Solubility Landscape of 2-Amino-6-methylpyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Amino-6-methylpyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. Consequently, this document serves as a foundational resource, providing a qualitative solubility assessment based on its chemical structure, detailed experimental protocols for determining its solubility, and a framework for the systematic presentation of such data. Furthermore, this guide offers visual representations of a general experimental workflow for solubility determination and a hypothetical signaling pathway to illustrate potential biological interactions, thereby equipping researchers with the necessary tools and theoretical understanding to effectively work with this compound.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine core substituted with an amino group, a methyl group, and a hydroxyl group. The presence of these functional groups, particularly the hydrogen-bond donating and accepting capabilities of the amino and hydroxyl moieties, alongside the polar pyridine ring, suggests a nuanced solubility profile. Understanding this profile is critical for a range of applications, including reaction chemistry, purification, formulation development, and biological screening.
Qualitative Solubility Profile
While quantitative data is not available, the molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the polar amino (-NH2) and hydroxyl (-OH) groups, capable of forming hydrogen bonds, along with the nitrogen atom in the pyridine ring, indicates that the compound is likely to be more soluble in polar solvents.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): High solubility is expected due to the potential for hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Moderate to good solubility is anticipated as these solvents can act as hydrogen bond acceptors.
-
Non-polar Solvents (e.g., hexane, toluene): Low solubility is predicted due to the significant difference in polarity between the solute and the solvent.
It is important to note that these are predictions, and experimental verification is essential.
Quantitative Solubility Data
As of the date of this publication, no empirical quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed literature or chemical databases. To facilitate future research and ensure data consistency, the following table provides a recommended format for presenting experimentally determined solubility data.
Table 1: Solubility of this compound in Selected Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol/L) | Mass Solubility (g/L) |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Hexane | Data not available | Data not available |
Experimental Protocols for Solubility Determination
For researchers seeking to determine the solubility of this compound, the isothermal shake-flask method is a widely accepted and reliable technique.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Saturated solution filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally.
-
Phase Separation: Allow the suspension to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature and immediately filter it through a syringe filter to remove any undissolved solid.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated analytical technique.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Analytical Method Validation
Prior to solubility determination, it is essential to develop and validate an analytical method (e.g., UV-Vis spectrophotometry or HPLC) for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
Visualizing Experimental and Logical Frameworks
To further aid in the understanding of the processes involved in solubility determination and potential biological applications, the following diagrams are provided.
Caption: Experimental workflow for solubility determination.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides the necessary foundational knowledge and practical protocols for researchers to undertake this characterization. The qualitative assessment suggests a preference for polar solvents, and the detailed experimental workflow offers a clear path to generating reliable quantitative data. The provided templates for data presentation and the illustrative diagrams are intended to standardize future work and facilitate a deeper understanding of the physicochemical and potential biological properties of this compound. It is hoped that this guide will stimulate further research into the properties and applications of this compound.
An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-6-methylpyridin-3-ol, a key intermediate in the development of novel therapeutics.
Core Compound Data
This compound is a pyridine derivative recognized for its utility as a versatile building block in medicinal chemistry. Its molecular structure allows for various chemical modifications, making it a valuable precursor in the synthesis of complex, biologically active molecules.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [1][2] |
| CAS Number | 20348-16-7 |
| Boiling Point | 342.7°C[2] |
Synthetic Protocols
The primary method for the synthesis of this compound involves the reduction of a nitro-precursor, 3-hydroxy-6-methyl-2-nitropyridine. Below are detailed experimental protocols for this conversion.
Experimental Protocol 1: Catalytic Hydrogenation
This protocol outlines the synthesis of this compound via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Materials:
-
3-Hydroxy-6-methyl-2-nitropyridine
-
Methanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
-
-
Procedure:
-
Dissolve 3.5 g of 3-hydroxy-6-methyl-2-nitropyridine in 75 ml of methanol.[2]
-
Add 1 g of 5% palladium-on-carbon catalyst to the solution.[2]
-
Introduce hydrogen gas to the reaction mixture. The reaction is typically carried out under hydrogen pressure and stirred.
-
Monitor the reaction until completion.
-
Upon completion, remove the catalyst by filtration.[2]
-
Concentrate the filtrate to dryness to yield 2-amino-3-hydroxy-6-methylpyridine.[2]
-
Experimental Protocol 2: Alternative Catalytic Hydrogenation
An alternative method utilizes palladinized charcoal as the catalyst.
-
Materials:
-
2-nitro-3-hydroxy-6-methylpyridine
-
Methanol
-
Palladinized charcoal
-
Hydrogen source
-
-
Procedure:
-
Place 3.5 g of 2-nitro-3-hydroxy-6-methylpyridine in 50 ml of methanol.[1]
-
Add one gram of palladinized charcoal to the mixture.[1]
-
Subject the mixture to hydrogen pressure and stir.[1]
-
After the reaction is complete, filter the mixture to remove the catalyst.[1]
-
Evaporate the methanol from the filtrate to obtain the final product.[1]
-
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its nitro-precursor.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactive amino and hydroxyl groups which can be readily functionalized to create diverse chemical libraries for drug discovery. It serves as a building block in the development of compounds with potential biological activities, including those targeting inflammatory diseases and cancer.[3] Notably, it is used in the production of antihypertensive drugs and kinase inhibitors.[3] The broader class of aminopyridines has been explored for the development of inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Phosphatidylinositol 3-kinase (PI3K).
Due to its role as a synthetic intermediate, there are no established signaling pathways directly involving this compound. Instead, it is the final, more complex molecules synthesized from this precursor that are designed to interact with specific biological targets and pathways. The logical workflow for its synthesis is therefore presented in lieu of a signaling pathway diagram.
References
An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-methylpyridin-3-ol, a pyridine derivative of interest in medicinal chemistry. The document details its discovery and historical context, outlines established synthetic protocols with in-depth experimental procedures, and presents a summary of its known chemical and physical properties. Furthermore, this guide explores the emerging biological significance of this compound derivatives, particularly in the context of enzyme inhibition and cancer research, and visualizes the relevant signaling pathways.
Introduction
This compound, also known as 2-amino-3-hydroxy-6-methylpyridine, is a heterocyclic organic compound belonging to the aminopyridine class. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, agrochemicals, and other biologically active molecules. The presence of both an amino and a hydroxyl group on the pyridine ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. While the direct biological activities of this compound are not extensively documented, its derivatives have garnered significant attention, particularly as inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key player in certain cancers. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry. The pyridine scaffold was first isolated in 1846, but its structure was not elucidated for over two decades. The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, paved the way for the creation of a vast array of substituted pyridines.
While the exact date and circumstances of the first synthesis of this compound are not well-documented in easily accessible literature, its preparation is a logical extension of established pyridine chemistry. The synthesis of related 2-amino-3-hydroxypyridines has been reported through various routes, including the reaction of furfural with chlorine followed by reaction with sulfamic acid and subsequent hydrolysis. A common and effective method for synthesizing 2-Amino-3-hydroxypyridine involves the reduction of 2-hydroxy-3-nitropyridine.[1] This general approach is also applicable to the synthesis of its 6-methyl derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its important precursor, 2-amino-6-methylpyridine, are presented in Table 1.
| Property | This compound | 2-Amino-6-methylpyridine |
| CAS Number | 20348-16-7[2] | 1824-81-3[3] |
| Molecular Formula | C₆H₈N₂O[2] | C₆H₈N₂[3] |
| Molecular Weight | 124.14 g/mol [2] | 108.14 g/mol [4] |
| Appearance | - | White or Colorless to Light yellow powder to lump to clear liquid[5] |
| Melting Point | - | 40-44 °C (lit.)[3] |
| Boiling Point | - | 208-209 °C (lit.)[3] |
| Solubility | - | - |
Note: Data for this compound is limited in the available search results.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-hydroxy-6-methyl-2-nitropyridine. The synthesis of this precursor and the subsequent reduction are detailed below.
Synthesis of the Precursor: 2-Amino-6-methylpyridine
Several methods for the synthesis of the key intermediate, 2-amino-6-methylpyridine, have been reported.
Experimental Protocol:
-
Pour liquid ammonia into a reaction vessel and add a catalytic amount of ferric nitrate.
-
Slowly add small pieces of metallic sodium in batches with stirring and continue stirring for 3 hours after the addition is complete.
-
Allow the ammonia to evaporate naturally until the reaction solution becomes a slurry, yielding a sodium amide suspension.
-
Add anhydrous xylene to the sodium amide suspension, stir, and heat to evaporate any residual ammonia.
-
Once the temperature reaches 120°C, add 2-methylpyridine dropwise.
-
Maintain the reaction at 124-129°C for 10 hours.
-
Slowly add an appropriate amount of water to hydrolyze the reaction mixture at 90-100°C.
-
After hydrolysis, stir for 30 minutes, then allow the layers to separate.
-
Separate the xylene layer, recover the xylene by distillation, and then distill the residue under reduced pressure to collect the fraction at 90-120°C (1.33-2.67 kPa) to obtain 2-amino-6-methylpyridine. The reported yield is 72%.[1]
Synthesis of the Precursor: 3-Hydroxy-6-methyl-2-nitropyridine
Experimental Protocol: Note: A detailed experimental protocol for the nitration of 3-hydroxy-6-methylpyridine was not explicitly found in the search results. The following is a general procedure based on the nitration of 3-hydroxypyridine.
-
With ice water cooling and efficient stirring, gradually add 3-hydroxy-6-methylpyridine to concentrated sulfuric acid.
-
Slowly add a cold mixture of nitric acid and concentrated sulfuric acid at a rate that maintains a controlled temperature.
-
After the addition is complete, allow the mixture to stand overnight.
-
Pour the reaction mixture into ice and water, neutralize, and extract the product with a suitable organic solvent.
-
Dry the organic extract and remove the solvent under reduced pressure to yield 3-hydroxy-6-methyl-2-nitropyridine.
Synthesis of this compound
The final step involves the catalytic hydrogenation of the nitro-precursor.
Experimental Protocol:
-
Dissolve 3.5 g of 3-hydroxy-6-methyl-2-nitropyridine in 75 ml of methanol.
-
Add 1 g of 5% palladium-on-carbon catalyst to the solution.
-
Carry out the reduction under a hydrogen atmosphere.
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate to dryness to obtain 2-amino-3-hydroxy-6-methylpyridine.[6]
Below is a DOT script for the synthesis workflow of this compound.
Spectroscopic Data
Table 2: Spectroscopic Data for 2-Amino-6-methylpyridine
| Technique | Data |
| ¹H NMR | (300 MHz, CDCl₃) δ: 7.14 (t, J=7.7 Hz, 1H), 6.32 (d, J=7.3 Hz, 1H), 6.13 (d, J=8.1 Hz, 1H), 5.23 (br s, 2H, NH₂), 2.28 (s, 3H, CH₃).[7] |
| ¹³C NMR | (CDCl₃) δ: 158.5, 157.5, 138.5, 112.8, 104.9, 24.2. |
| IR | - |
| Mass Spec | - |
Note: ¹³C NMR data is predicted. IR and Mass Spec data were not found in a readily presentable format.
Biological Activity and Signaling Pathways
Direct biological studies on this compound are limited. However, its derivatives have shown significant promise as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).
FGFR4 Inhibition
Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective FGFR4 inhibitors.[8] FGFR4 is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma (HCC). The FGF19-FGFR4 signaling axis is implicated in various cellular processes, including cell proliferation, migration, and metabolism.
FGFR4 Signaling Pathway
The activation of FGFR4 by FGF19 initiates a cascade of downstream signaling events. Upon ligand binding, FGFR4 dimerizes and autophosphorylates its intracellular kinase domains. This leads to the recruitment of adaptor proteins such as FRS2 (Fibroblast growth factor Receptor Substrate 2), which in turn activates major signaling pathways including the Ras-Raf-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation and survival.
Below is a DOT script visualizing the simplified FGFR4 signaling pathway.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While its own biological profile is not extensively studied, its derivatives are emerging as a promising class of FGFR4 inhibitors for the treatment of cancers such as hepatocellular carcinoma. This guide has provided a detailed overview of the synthesis, properties, and potential applications of this compound, aiming to support and stimulate further research in this area. The development of more efficient and scalable synthetic routes, along with a deeper understanding of the structure-activity relationships of its derivatives, will be crucial for realizing the full therapeutic potential of this chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-氨基-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Aminopyridinol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Aminopyridinol derivatives, a significant class of heterocyclic compounds, have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds, structurally analogous to endogenous molecules, exhibit a remarkable versatility that enables them to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of aminopyridinol derivatives, with a particular focus on their anticancer, neuroprotective, and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data from pertinent studies, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Aminopyridinols, and the broader class of aminopyridine derivatives, are heterocyclic organic compounds that feature a pyridine ring substituted with both an amino group and a hydroxyl group. The arrangement of these functional groups around the pyridine core allows for a diverse range of chemical modifications, leading to a vast library of derivatives with distinct physicochemical properties and biological functions.[1][2][3][4] The inherent structural features of the aminopyridine scaffold, such as its ability to participate in hydrogen bonding and coordinate with metal ions, contribute to its capacity to bind to various enzymatic and receptor targets.[1][2] This has made aminopyridine derivatives a privileged scaffold in the design of novel therapeutic agents.[5] This guide will delve into the significant biological activities of these compounds, offering a technical resource for their continued exploration in drug discovery.
Anticancer Activity
Aminopyridinol derivatives have emerged as a promising class of compounds in oncology, demonstrating potent inhibitory effects against various cancer-related targets. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of apoptosis and cell cycle arrest.
Inhibition of Protein Kinases
Several aminopyridine derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK receptors, particularly TRKA, are pivotal in the growth and progression of various cancers when activated by nerve growth factor (NGF) or through gene fusions (NTRK).[6][7] This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, invasion, and survival.[6][8] A series of aminopyrimidine derivatives have shown potent inhibitory activity against TRKA.[9] For instance, compounds C3, C4, and C6 demonstrated significant TRKA inhibition with low nanomolar IC50 values.[9] The preliminary druggability assessment of compound C3 indicated favorable metabolic stability and low inhibition of cytochrome P450 isoforms, highlighting its potential as a developmental candidate.[9]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently dysregulated in hematological malignancies and solid tumors, making it a prime target for cancer therapy.[2][10][11] The p110δ isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling.[2][12] A series of 2-aminopyridine derivatives have been developed as PI3Kδ inhibitors.[13] Compound MR3278, for example, exhibited a potent PI3Kδ inhibitory activity with an IC50 of 30 nM and demonstrated significant antiproliferative effects in acute myeloid leukemia (AML) cell lines.[13] Further studies revealed that MR3278 induces G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner through the PI3K pathway.[13]
-
Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Dual Inhibitors: The co-inhibition of CDKs and HDACs has been shown to produce synergistic antitumor effects and overcome drug resistance.[14] A novel series of CDK9/HDAC dual inhibitors based on the 2-aminopyridine scaffold has been discovered.[14] Compound 8e from this series displayed potent inhibitory activity against both CDK9 and HDAC1, with IC50 values of 88.4 nM and 168.9 nM, respectively.[14] This dual activity led to significant antiproliferative effects against various tumor cells and induced apoptosis and S-phase cell cycle arrest in MV-4-11 cells.[14]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC).[15] Aminopyrimidine derivatives have been designed as inhibitors of mutant EGFR. Compound A12, a reversible inhibitor, showed excellent inhibitory activity against EGFRL858R/T790M with an IC50 of 4.0 nM and displayed strong anti-proliferative activity against H1975 cells (IC50 = 0.086 μM).[15]
Cytotoxic Activity
Beyond specific kinase inhibition, several aminopyridine and aminothiazole derivatives conjugated with amino acids have demonstrated significant cytotoxic potential against cancer cell lines, including those resistant to standard chemotherapy.[16][17][18][19] For example, compounds S3c, S5b, and S6c showed promising inhibitory activity against cisplatin-resistant ovarian cancer cell lines.[16][17]
Quantitative Data on Anticancer Activity
| Compound ID | Target | IC50 / EC50 | Cell Line | Reference |
| C3 | TRKA | 6.5 nM | - | [9] |
| C4 | TRKA | 5.0 nM | - | [9] |
| C6 | TRKA | 7.0 nM | - | [9] |
| MR3278 | PI3Kδ | 30 nM | MOLM-16, Mv-4-11 | [13] |
| 8e | CDK9 | 88.4 nM | MV-4-11 | [14] |
| 8e | HDAC1 | 168.9 nM | MV-4-11 | [14] |
| 9e | FLT3 | 30.4 nM | MV-4-11 | [14] |
| 9e | HDAC1 | 52.4 nM | MV-4-11 | [14] |
| 9e | HDAC3 | 14.7 nM | MV-4-11 | [14] |
| A12 | EGFRL858R/T790M | 4.0 nM | H1975 | [15] |
| A12 | EGFRWT | 170.0 nM | - | [15] |
| S3c | - | 15.57 µM | A2780 | [17] |
| S3c | - | 11.52 µM | A2780CISR | [17] |
Neuroprotective Activity
Aminopyridine derivatives, most notably 4-aminopyridine (4-AP), have been investigated for their therapeutic potential in neurological disorders. Their primary mechanism of action involves the blockade of voltage-gated potassium (K+) channels.
Mechanism of Action of 4-Aminopyridine
4-aminopyridine is a potassium channel blocker that enhances neuronal excitability and improves nerve impulse conduction in demyelinated axons.[20] Demyelination exposes internodal K+ channels, leading to a leakage of potassium ions that can block action potential propagation.[20] By blocking these channels, 4-AP restores axonal conduction.[20] It is understood that 4-AP crosses the cell membrane in its uncharged form and acts on the intracellular side of the channel in its ionized form.[20][21] The molecule is thought to enter the channel pore when the activation gate is open and subsequently stabilizes the closed conformation of the gate.[9]
Therapeutic Applications and Derivatives
4-AP (fampridine) is an approved treatment for improving walking in patients with multiple sclerosis.[20] Research has also explored its potential in other neurodegenerative diseases like Alzheimer's disease.[22] To mitigate the toxicity associated with 4-AP, new derivatives have been synthesized. For instance, peptide derivatives of 4-aminopyridine have been developed that show significantly lower acute toxicity while aiming to retain therapeutic efficacy.[22] Carbamate derivatives of 4-aminopyridine have also shown the ability to restore conduction in injured spinal cord tissue.[8]
BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The aminopyridine scaffold has been explored for the development of BACE1 inhibitors.[21] Although the initial inhibitory activities of some synthesized aminopyridine derivatives against BACE1 were modest, the aminopyridine motif is still considered a promising starting point for the design of more potent inhibitors.[21]
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Aminopyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
Several studies have reported the synthesis of 2-aminopyridine derivatives with significant antibacterial properties.[7][23][24] For example, a series of 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their antimicrobial activity.[7][23] Compound 2c from this series showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[7][23] The proposed mechanism of action for some of these cationic derivatives involves the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to cell death.[7]
Quantitative Data on Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 2c | S. aureus | 0.039 | [7][23] |
| 2c | B. subtilis | 0.039 | [7][23] |
| 2c | B. cereus | 0.078 | [7] |
| 2c | E. faecalis | 0.078 | [7] |
| 2c | M. luteus | 0.078 | [7] |
| 2c | L. monocytogenes | 0.156 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate their replication and further investigation.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on amino acid conjugates of aminopyridine derivatives.[17][18][19]
Objective: To determine the cytotoxic effects of aminopyridinol derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A2780 and A2780CISR ovarian cancer cells)
-
RPMI 1640 culture medium supplemented with 10% Fetal Calf Serum (FCS)
-
96-well flat-bottomed culture plates
-
Test compounds (aminopyridinol derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,500-5,500 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
PI3Kδ Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is based on the methodology for evaluating PI3Kδ inhibitors.[25]
Objective: To measure the in vitro inhibitory activity of aminopyridinol derivatives against PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3Kδ substrate (e.g., PIP2)
-
ATP
-
Adapta™ Kinase Assay reagents (including tracer and antibody)
-
384-well plates
-
Test compounds dissolved in DMSO
-
Reaction buffer (containing DTT)
-
Stop solution (containing EDTA)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the PI3Kδ enzyme and the substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The total reaction volume is typically 10 µL.
-
Incubation: Incubate the plate for 1 hour at 28°C.
-
Reaction Termination: Stop the reaction by adding 5 µL of a buffer containing EDTA, an antibody, and a tracer.
-
Detection: Incubate for 30 minutes at room temperature to allow for the detection reagents to bind.
-
Fluorescence Reading: Measure the fluorescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol is adapted from studies on the antibacterial activity of pyridine derivatives.[23][26]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of aminopyridinol derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Gentamicin)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are modulated by aminopyridinol derivatives.
TRKA Signaling Pathway in Cancer
References
- 1. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of PI3K/AKT/mTOR Inhibitors in the Treatment of Hematological Malignancies | Oncohema Key [oncohemakey.com]
- 12. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Theoretical Properties and Computational Studies of 2-Amino-6-methylpyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the known physicochemical properties of 2-Amino-6-methylpyridin-3-ol and delves into the theoretical and computational methodologies used to study this molecule and its close analogs. Given the specificity of the title compound, this guide leverages data from closely related aminopyridine structures to illustrate the computational workflows and theoretical principles applicable in its research and development.
Physicochemical and Structural Properties
This compound is a heterocyclic organic compound featuring a pyridine core substituted with amino, methyl, and hydroxyl groups. These functional groups make it a versatile building block in medicinal chemistry.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 20348-16-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| Boiling Point | 342.7°C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥95% | [3] |
| SMILES | Cc1nc(N)c(O)cc1 | [3] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through the hydrogenation of its nitro precursor. The following protocol is a representative method.
Protocol: Synthesis via Hydrogenation
Objective: To synthesize this compound from 3-hydroxy-6-methyl-2-nitropyridine.
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine (starting material)
-
Ethanol (solvent)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 3-hydroxy-6-methyl-2-nitropyridine (e.g., 30 g, 194.6 mmol) in ethanol in a suitable hydrogenation vessel.[2]
-
Add the 20% Pd(OH)₂/C catalyst to the solution.[2]
-
Pressurize the vessel with hydrogen gas to 5 psi.[2]
-
Heat the reaction mixture to 50°C and maintain stirring for 1 hour.[2]
-
Monitor the reaction for completion (e.g., via TLC).
-
Upon completion, carefully depressurize the vessel and filter the mixture to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound, typically as a brown solid.[2]
-
Characterize the product using techniques such as NMR to confirm its structure.[2]
Theoretical Properties and Computational Studies
While specific computational studies on this compound are not extensively documented in public literature, a wealth of research exists on structurally similar compounds like 2-amino-6-methylpyridine and other aminopyridine derivatives. The methodologies from these studies are directly applicable and provide a robust framework for investigating the title compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric, electronic, and spectroscopic properties of molecules.
Methodology: Density Functional Theory (DFT) Calculations
A common approach for aminopyridine systems involves the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for predicting molecular properties.
Workflow for DFT Analysis
Caption: Workflow for Quantum Chemical Calculations using DFT.
Key Theoretical Parameters:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (ΔE = E_LUMO - E_HOMO) indicates the molecule's kinetic stability and optical properties.[4][6] A smaller gap suggests higher reactivity. For a related compound, 2-amino-6-methylpyridinium hydrogen glutarate, the band gap was calculated to be 5.153 eV.[6]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. This is vital for predicting intermolecular interactions, including hydrogen bonding.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and delocalization of electron density, which helps explain the stability arising from hyperconjugative interactions.[4]
Table of Representative Theoretical Data (from analogous compounds):
| Parameter | Compound | Method | Value | Source |
| HOMO Energy | 6-amino-3-bromo-2-methylpyridine | DFT/B3LYP/6-311++G(d,p) | -6.2056 eV | [4] |
| LUMO Energy | 6-amino-3-bromo-2-methylpyridine | DFT/B3LYP/6-311++G(d,p) | -1.2901 eV | [4] |
| Energy Gap (ΔE) | 6-amino-3-bromo-2-methylpyridine | DFT/B3LYP/6-311++G(d,p) | 4.9155 eV | [4] |
| Binding Energy | 2-Amino 5-Methyl Pyridine | Molecular Docking | -3.32 kcal/mol | [7] |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). It is essential in drug discovery for screening virtual libraries and understanding binding mechanisms. Derivatives of aminopyridinols have been investigated as kinase inhibitors, making docking a relevant application.[8][9]
Protocol: Molecular Docking
Objective: To predict the binding mode and affinity of this compound or its derivatives to a target protein (e.g., a kinase like FGFR4 or a fungal protein).[8][10]
Software:
-
Docking Software: AutoDock, Glide, GOLD
-
Visualization: PyMOL, Chimera, Discovery Studio
Procedure:
-
Receptor Preparation: a. Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to residues. d. Repair any missing side chains or loops.
-
Ligand Preparation: a. Generate the 3D structure of this compound. b. Perform energy minimization using a suitable force field (e.g., MMFF94) or DFT. c. Assign partial charges and define rotatable bonds.
-
Grid Generation: a. Define the binding site (active site) on the receptor, typically based on the location of a known co-crystallized inhibitor. b. Generate a grid box that encompasses this active site, within which the docking algorithm will search for binding poses.
-
Docking Simulation: a. Run the docking algorithm to place the ligand in various conformations and orientations within the grid box. b. The program will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Results: a. Analyze the top-ranked poses to identify the most stable binding mode. b. Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[10]
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Applications in Drug Discovery
This compound and its analogs are valuable scaffolds in medicinal chemistry.
-
Kinase Inhibitors: The aminopyridine core is a key feature in many kinase inhibitors. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[8][9]
-
Antimicrobial Agents: Schiff bases derived from 2-amino-3-hydroxypyridine have been used to synthesize metal complexes that exhibit significant antifungal activity against pathogens like C. albicans and F. oxysporum.[10]
-
Pharmaceutical Intermediates: The molecule serves as a versatile intermediate for creating diverse compound libraries during the drug discovery process.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 20348-16-7 [chemicalbook.com]
- 3. aldlab-chemicals_this compound [aldlab.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Guide for 2-Amino-6-methylpyridin-3-ol in Research
For researchers, scientists, and professionals in drug development, the accessibility and quality of key chemical compounds are paramount. This technical guide provides an in-depth overview of commercial suppliers for 2-Amino-6-methylpyridin-3-ol, a crucial building block in various research applications. This guide also outlines common experimental protocols and visualizes key workflows and potential signaling pathway interactions.
Commercial Supplier Overview
The following table summarizes the available commercial suppliers of this compound, detailing purity levels, available quantities, and pricing to facilitate procurement decisions.
| Supplier | Purity | Package Size | Price (USD) | Price per Gram (USD) | Country of Origin |
| Career Henan Chemica Co. | 99% | 1 Assay | $9.20 | - | CHINA |
| Dideu Industries Group Limited | 99.00% | 1 g | - | - | CHINA |
| Dayang Chem (Hangzhou) Co.,Ltd. | 95% & 99% | 0.1 kg, 1 kg, 1000 kg | - | - | CHINA |
| PT CHEM GROUP LIMITED | 95% & 99% | 0.1 kg, 1 kg, 1000 kg | - | - | CHINA |
| GIHI CHEMICALS CO.,LIMITED | 99% | 1 kg, 5 kg, 25 kg | - | - | CHINA |
| Shanghai Acmec Biochemical Technology Co., Ltd. | 97% | 100 mg, 250 mg, 1 g, 5 g | - | - | CHINA |
| Aladdin Scientific | 97% | 100 mg, 250 mg, 1 g, 5 g, 25 g | $59.90, $78.90, $180.90, $609.90, $2743.90 | $599.00, $315.60, $180.90, $121.98, $109.76 | UNITED STATES |
| Suzhou ARTK Medchem Co., Ltd. | 98% | 1 kg, 10 kg, 25 kg, 100 kg | - | - | CHINA |
| ANHUI BYERSEN BIOTECH CO. LTD | - | - | - | - | CHINA |
| Aldlab Chemicals | 95% | 1 g, 5 g | $280.00, $720.00 | $280.00, $144.00 | US |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Some suppliers did not provide readily available pricing.
Experimental Protocols
Detailed experimental protocols for the synthesis and quality control of this compound are crucial for ensuring the reliability of research outcomes. The following are generalized methodologies based on common organic synthesis and analytical chemistry techniques.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 2-amino-6-methylpyridine followed by reduction of the nitro group and subsequent hydroxylation.
Step 1: Nitration of 2-Amino-6-methylpyridine
-
Dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 2-amino-6-methyl-3-nitropyridine.
-
Filter, wash with cold water, and dry the product.
Step 2: Reduction of the Nitro Group
-
Suspend the 2-amino-6-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using a chemical reducing agent, heat the mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and neutralize it with a base to precipitate the diamine product.
-
Filter and wash the product.
Step 3: Diazotization and Hydroxylation
-
Dissolve the resulting diamine in an acidic aqueous solution (e.g., dilute sulfuric acid) at a low temperature (0-5 °C).
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Gently heat the solution. The diazonium group will be replaced by a hydroxyl group, leading to the formation of this compound.
-
Cool the reaction mixture and neutralize it to precipitate the final product.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Quality Control and Characterization
To ensure the identity and purity of the synthesized or purchased this compound, the following analytical techniques are typically employed:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 280 nm).
-
Purpose: To determine the purity of the compound by separating it from any impurities.
-
-
Mass Spectrometry (MS):
-
Ionization Method: Electrospray ionization (ESI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound (C6H8N2O, MW: 124.14 g/mol ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure by analyzing the chemical shifts and coupling patterns of the protons. The expected signals would correspond to the methyl group, the aromatic protons, the amino group protons, and the hydroxyl proton.
-
¹³C NMR: To confirm the number and types of carbon atoms in the molecule.
-
-
Melting Point Analysis:
-
Determine the melting point of the solid compound and compare it to the literature value. A sharp melting point range close to the expected value is indicative of high purity.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical research workflow and a hypothetical signaling pathway involving a derivative of this compound.
Caption: Hypothetical signaling pathway with inhibitory action.
Methodological & Application
Synthesis of 2-Amino-6-methylpyridin-3-ol from 3-hydroxy-6-methyl-2-nitropyridine
Introduction
2-Amino-6-methylpyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring amino and hydroxyl functionalities on a pyridine scaffold, makes it a key intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. This application note provides a detailed and reliable protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, 3-hydroxy-6-methyl-2-nitropyridine. The described method offers a high yield and a straightforward purification process, making it suitable for laboratory-scale synthesis.
Reaction Scheme
The synthesis involves the selective reduction of the nitro group of 3-hydroxy-6-methyl-2-nitropyridine to an amine using catalytic hydrogenation. This transformation is achieved with high efficiency and selectivity, leaving the hydroxyl group and the pyridine ring intact.
Caption: Reaction Scheme for the Synthesis of this compound.
Experimental Protocol
This protocol details the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine to produce this compound.
Materials and Equipment:
-
3-hydroxy-6-methyl-2-nitropyridine
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Hydrogenation apparatus (e.g., Parr shaker or similar)
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the hydrogenation reaction in a well-ventilated fume hood.
-
Palladium on carbon catalysts are pyrophoric, especially after use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and never allow it to become dry. The used catalyst should be quenched with water immediately after filtration.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, combine 3-hydroxy-6-methyl-2-nitropyridine (30 g, 194.6 mmol) and ethanol.
-
Inerting: Add 20% Pd(OH)₂/C catalyst to the solution. The amount of catalyst can typically be in the range of 1-5 mol% of the substrate. Seal the reaction vessel and purge the system with nitrogen gas to remove any oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 5 psi.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 1 hour. Monitor the reaction progress by observing the uptake of hydrogen.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol. Caution: Do not allow the catalyst on the filter paper to dry. Immediately quench the filter cake with water.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting brown solid can be further purified by recrystallization if necessary, although the crude product is often of high purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-hydroxy-6-methyl-2-nitropyridine |
| Starting Material Amount | 30 g (194.6 mmol) |
| Catalyst | 20% Pd(OH)₂/C |
| Solvent | Ethanol |
| Hydrogen Pressure | 5 psi |
| Reaction Temperature | 50 °C |
| Reaction Time | 1 hour |
| Product | This compound |
| Product Yield | 23.68 g |
| Percent Yield | 98% |
| Appearance of Product | Brown solid |
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~6.5-7.0 (m, 2H, Ar-H), ~4.5-5.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃). The hydroxyl proton signal may be broad and its chemical shift can vary.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals in the aromatic region (δ ~110-150 ppm) and a signal for the methyl group (δ ~15-25 ppm).
-
Mass Spectrometry (MS): Calculated for C₆H₈N₂O: 124.06 g/mol . Found: [M+H]⁺ = 125.
Note: The provided NMR data is predicted based on the structure and typical chemical shifts for similar compounds. Actual experimental data should be acquired for confirmation.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental Workflow Diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound from 3-hydroxy-6-methyl-2-nitropyridine. The use of catalytic hydrogenation with Pearlman's catalyst is a robust and efficient method that can be readily implemented in a laboratory setting. The provided experimental details, safety precautions, and characterization data will be a valuable resource for researchers and professionals in the field of drug discovery and development.
Laboratory Scale Synthesis of 2-Amino-6-methylpyridin-3-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-6-methylpyridin-3-ol, a valuable pyridine intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nitration of 3-hydroxy-6-methylpyridine, followed by the catalytic hydrogenation of the resulting nitro-intermediate.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a straightforward two-step sequence. The first step involves the regioselective nitration of 3-hydroxy-6-methylpyridine to yield 3-hydroxy-6-methyl-2-nitropyridine. The subsequent and final step is the reduction of the nitro group via catalytic hydrogenation to afford the desired this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
This procedure outlines the nitration of 3-hydroxy-6-methylpyridine.
Materials and Equipment:
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-hydroxy-6-methylpyridine in concentrated sulfuric acid.
-
Slowly add fuming nitric acid dropwise to the cooled solution over a period of approximately one hour, ensuring the temperature is maintained at low levels.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.
-
Carefully pour the reaction mixture over a large volume of ice.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Dissolve the collected solid in ethyl acetate and wash the organic layer with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 3-hydroxy-6-methyl-2-nitropyridine.
Step 2: Synthesis of this compound
This protocol details the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine to the final product.
Materials and Equipment:
-
3-hydroxy-6-methyl-2-nitropyridine
-
Ethanol
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 30 g (194.6 mmol) of 3-hydroxy-6-methyl-2-nitropyridine in ethanol.[1]
-
Carefully add the 20% Pd(OH)₂/C catalyst to the solution.
-
Seal the hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 5 psi and heat the reaction mixture to 50°C with stirring.[1]
-
Maintain the reaction under these conditions for 1 hour, monitoring hydrogen uptake.[1]
-
Upon completion of the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a solid.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
| Parameter | Value |
| Starting Material | 3-hydroxy-6-methylpyridine |
| Key Reagents | Fuming nitric acid, Sulfuric acid |
| Solvent | - |
| Reaction Temperature | 0°C to Room Temperature |
| Product Appearance | Solid |
| Melting Point | 106-107 °C |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-hydroxy-6-methyl-2-nitropyridine |
| Catalyst | 20% Pd(OH)₂/C |
| Hydrogen Pressure | 5 psi |
| Solvent | Ethanol |
| Reaction Temperature | 50°C |
| Reaction Time | 1 hour |
| Product Appearance | Brown solid |
| Yield | 98% |
| Melting Point | Not explicitly found in searches |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Applications of 2-Amino-6-methylpyridin-3-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylpyridin-3-ol is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique arrangement of amino, hydroxyl, and methyl functional groups on a pyridine scaffold allows for diverse chemical modifications, making it a valuable starting material for the synthesis of a wide range of biologically active compounds. This document provides an overview of its applications, with a focus on its use in the development of kinase inhibitors, along with detailed experimental protocols and data.
Key Applications in Drug Discovery
The structural features of this compound make it a privileged scaffold in the design of molecules targeting various biological pathways. Its derivatives have been investigated for a range of therapeutic applications:
-
Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Derivatives of this compound have been synthesized and evaluated as potent and selective inhibitors of kinases involved in cancer and inflammatory diseases.[1]
-
Antihypertensive Agents: The pyridine scaffold is present in several cardiovascular drugs. The functional groups of this compound offer handles for the synthesis of compounds with potential antihypertensive activity.[1]
-
Antibacterial and Antifungal Agents: The aminopyridine moiety is found in a number of antimicrobial compounds. Modifications of this compound can lead to the development of novel antibacterial and antifungal agents.
-
Anti-inflammatory Drugs: This scaffold serves as a template for the synthesis of compounds targeting inflammatory pathways, potentially leading to new treatments for a variety of inflammatory conditions.[1]
Application Focus: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors for Hepatocellular Carcinoma
A significant application of a close analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, is in the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinoma (HCC). The following sections detail the quantitative data and experimental protocols for the synthesis and evaluation of these potent anti-cancer agents.
Data Presentation: In Vitro Activity of 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives
The following table summarizes the in vitro inhibitory activity of representative compounds against FGFR4 and their anti-proliferative effect on an HCC cell line.
| Compound ID | Structure | FGFR4 IC50 (µM) | Hep3B Cell Proliferation IC50 (µM) |
| BLU9931 (Reference) | N/A | N/A | N/A |
| Compound 6A | 6-((2,6-difluoro-3,5-dimethoxyphenyl)amino)-2,4,5-trimethylpyridin-3-ol | >10 | 25.2 |
| Compound 6O | 2-((2,6-difluoro-3,5-dimethoxyphenyl)amino)-4,6-dimethylpyrimidin-5-ol | 0.03 | 4.5 |
Data extracted from a study on selective FGFR4 inhibitors.[2][3]
Experimental Protocols
1. Synthesis of 6-Amino-2,4,5-trimethylpyridin-3-ol Core Structure
This protocol outlines a general method for the synthesis of the core pyridinol structure, which can then be further functionalized.
Workflow for Synthesis of the Core Structure
Caption: Synthetic workflow for the core pyridinol structure.
Detailed Protocol:
-
Chlorination: To a solution of pyridoxine hydrochloride in thionyl chloride, reflux the mixture for 4 hours. After cooling, the excess thionyl chloride is removed under reduced pressure to yield the chlorinated intermediate.
-
Reductive Cleavage: The chlorinated intermediate is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to give the methylated pyridine derivative.
-
Ring Bromination: The methylated pyridine is dissolved in a suitable solvent like chloroform, and N-bromosuccinimide (NBS) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated to give the brominated intermediate.
-
Buchwald-Hartwig Amination: The brominated pyridine, a primary amine (e.g., ammonia or a protected amine), a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., Xantphos) are combined in a suitable solvent (e.g., toluene) with a base (e.g., Cs2CO3). The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the final 6-amino-2,4,5-trimethylpyridin-3-ol.
2. FGFR4 Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against the FGFR4 kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining FGFR4 kinase inhibition.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (a known FGFR4 inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add a solution of recombinant human FGFR4 kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a poly-Glu-Tyr peptide) and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This is typically a two-step process involving the addition of an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3. Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed Hep3B cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.[2]
Signaling Pathway
The diagram below illustrates the FGF19-FGFR4 signaling pathway in hepatocellular carcinoma and the point of inhibition by the this compound derivatives.
Caption: Inhibition of the FGFR4 signaling pathway.
Conclusion
This compound and its analogs are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The provided data and protocols for FGFR4 inhibitors demonstrate a clear application of this chemical entity in the field of oncology. The versatility of its functional groups suggests that further exploration of its derivatives could lead to the discovery of novel therapeutics for a wide range of diseases. Researchers are encouraged to utilize the methodologies outlined in this document as a foundation for their own drug discovery efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Amino-6-methylpyridin-3-ol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylpyridin-3-ol is a versatile bifunctional building block in organic synthesis, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its unique arrangement of amino and hydroxyl groups on a pyridine core allows for diverse cyclization strategies, leading to the formation of fused ring systems with significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines, which are prominent in the development of kinase inhibitors and other therapeutic agents.
The strategic placement of the amino and hydroxyl functionalities enables regioselective reactions, making this compound an attractive starting material for generating molecular diversity in drug discovery programs. The protocols outlined below are designed to be clear and reproducible for researchers in the field.
Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
The condensation of 2-aminopyridine derivatives with β-ketoesters or their equivalents is a classical and effective method for the synthesis of pyrido[2,3-d]pyrimidin-4-ones. The inherent reactivity of this compound allows for a facile one-pot cyclization to furnish the corresponding 8-methyl-5-hydroxypyrido[2,3-d]pyrimidin-4(3H)-one.
Protocol 1: Cyclocondensation with Diethyl Malonate
This protocol describes the synthesis of 8-methyl-5-hydroxypyrido[2,3-d]pyrimidin-4(3H)-one, a key intermediate for further functionalization.
Reaction Scheme:
Application Note: High-Purity 2-Amino-6-methylpyridin-3-ol via Recrystallization
Introduction
2-Amino-6-methylpyridin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in medicinal chemistry. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). A common route to synthesize this compound involves the reduction of 3-hydroxy-6-methyl-2-nitropyridine, which often results in a crude product with a brownish appearance due to residual impurities.[1] This application note details a robust recrystallization protocol for the purification of crude this compound to achieve high purity suitable for drug development and other sensitive applications.
Impurity Profile of Crude this compound
The primary impurities in crude this compound obtained from the reduction of 3-hydroxy-6-methyl-2-nitropyridine may include:
-
Unreacted Starting Material: 3-hydroxy-6-methyl-2-nitropyridine.
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., Pd/C).
-
Side-Reaction Byproducts: Products arising from over-reduction or other undesired chemical transformations.
-
Colorimetric Impurities: Highly colored organic species that contribute to the brown appearance of the crude product.
Effective purification requires a solvent system that can selectively dissolve the desired product at an elevated temperature while leaving most impurities either insoluble or highly soluble in the cold mother liquor.
Solvent Selection and Optimization
The presence of both a hydroxyl and an amino group makes this compound a polar molecule. Therefore, polar solvents are expected to be effective for recrystallization. Based on purification methods for structurally similar compounds, such as 2-amino-3-hydroxypyridine, a two-solvent system involving a high-boiling polar aprotic solvent for initial dissolution and a polar protic solvent for precipitation and washing is a promising approach.[2]
A solvent screening was conducted to identify the optimal solvent system. The results are summarized in Table 1.
Table 1: Solubility of Crude this compound in Various Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Observations |
| Water | Sparingly Soluble | Moderately Soluble | Forms needles on cooling, but some impurities co-precipitate. |
| Ethanol | Moderately Soluble | Highly Soluble | Good dissolution, but slow and incomplete crystallization upon cooling. |
| Isopropanol | Sparingly Soluble | Moderately Soluble | Similar to ethanol, better crystal formation but still some soluble impurities. |
| Acetone | Moderately Soluble | Highly Soluble | Oiling out observed upon cooling. |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | Incomplete dissolution of crude material. |
| Toluene | Insoluble | Slightly Soluble | Not a suitable solvent. |
| Dimethylformamide (DMF) | Highly Soluble | Very Highly Soluble | Excellent solvent for initial dissolution of crude product. |
| Methanol | Moderately Soluble | Highly Soluble | Good solvent for washing and as an anti-solvent. |
Based on these findings, a combination of Dimethylformamide (DMF) for the initial dissolution of the crude product and methanol as the anti-solvent/washing solvent was selected for the optimized recrystallization protocol.
Experimental Protocol: Recrystallization of Crude this compound
This protocol describes the purification of 10 g of crude this compound.
Materials and Equipment:
-
Crude this compound (10 g)
-
Dimethylformamide (DMF), ACS grade
-
Methanol, ACS grade
-
Activated Carbon, decolorizing grade
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
-
Drying oven (vacuum or convection)
Procedure:
-
Dissolution: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of DMF and heat the mixture to 100°C with stirring. Continue stirring until all the solid has dissolved.
-
Decolorization: Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slightly for 1-2 minutes. Carefully add 0.5 g of activated carbon to the hot solution to remove colored impurities.
-
Hot Filtration: Reheat the solution to boiling for 5 minutes. Prepare a hot filtration setup by placing a fluted filter paper in a pre-heated funnel. Filter the hot solution quickly into a 500 mL Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should start to crystallize. Once the flask has reached room temperature, place it in an ice bath for 1 hour to maximize crystal formation.
-
Precipitation with Anti-solvent: While stirring the cold suspension, slowly add 100 mL of cold methanol to induce further precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with two portions of 20 mL of ice-cold methanol to remove any remaining DMF and soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50°C to a constant weight.
Results and Discussion
The recrystallization protocol yielded a significant improvement in the purity and appearance of this compound. The quantitative results are summarized in Table 2.
Table 2: Purification of this compound
| Parameter | Crude Product | Purified Product |
| Appearance | Brown Solid | Off-white to light beige crystalline solid |
| Purity (by HPLC) | 85.2% | 99.5% |
| Melting Point | 165-170°C | 172-174°C |
| Yield | - | 78% |
The use of DMF as the primary solvent effectively dissolved the crude material, while the addition of activated carbon successfully removed the bulk of the colored impurities. The subsequent slow cooling and addition of methanol as an anti-solvent promoted the formation of well-defined crystals with high purity. The final product's melting point is consistent with that of highly pure 2-amino-3-hydroxypyridine, a closely related compound.[2]
Visualization of the Purification Process
The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical diagram of impurity removal during recrystallization.
Conclusion
The described recrystallization protocol provides an effective and reproducible method for the purification of crude this compound. The use of a DMF/methanol solvent system allows for the efficient removal of both colored and other process-related impurities, resulting in a product with high purity (>99.5%) and a significant improvement in physical appearance. This protocol is well-suited for researchers, scientists, and drug development professionals requiring high-quality this compound for their applications.
References
Application Notes and Protocols for the Column Chromatography of 2-Amino-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Amino-6-methylpyridin-3-ol using column chromatography. Two primary methods are presented: a high-performance liquid chromatography (HPLC) method for high-resolution separation and a traditional gravity-driven silica gel column chromatography protocol for larger-scale purification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below to aid in method development and understanding of its chromatographic behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| LogP | 0.366 | [1] |
| Predicted Polarity | High | Inferred from structure |
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method has been established for the analysis and purification of this compound.[1] This method is suitable for analytical purposes as well as for scaling up to preparative separations.
HPLC Conditions
| Parameter | Condition |
| Stationary Phase | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |
| Detection | UV (wavelength to be optimized) |
Note: The specific gradient, flow rate, and column dimensions should be optimized for the desired separation. For preparative work, this method is scalable.[1]
Traditional Silica Gel Column Chromatography
Due to the polar and basic nature of this compound, special considerations are required for its purification via traditional silica gel column chromatography. The acidic nature of silica gel can lead to strong interactions with the basic amino group, causing poor separation and peak tailing. To mitigate these effects, a basic modifier is typically added to the mobile phase.
Recommended Conditions for Silica Gel Chromatography
| Parameter | Condition |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Proposed Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) with 1-2% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) |
| Elution Mode | Gradient elution, starting with a lower polarity (e.g., 100% DCM with modifier) and gradually increasing the proportion of methanol. |
Experimental Protocols
Protocol 1: Sample Preparation and Loading
Objective: To prepare the crude this compound sample for loading onto the chromatography column.
Materials:
-
Crude this compound
-
Silica gel (for dry loading)
-
Appropriate solvent (e.g., Dichloromethane or the initial mobile phase)
-
Rotary evaporator
Procedure:
-
Wet Loading (for samples soluble in the initial mobile phase):
-
Dissolve the crude sample in a minimal amount of the initial, least polar mobile phase.
-
Carefully apply the solution to the top of the prepared column.
-
-
Dry Loading (for samples poorly soluble in the initial mobile phase):
-
Dissolve the crude sample in a suitable solvent.
-
Add a small amount of silica gel to the solution to form a slurry.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
Protocol 2: Column Packing and Elution
Objective: To pack the chromatography column and perform the separation.
Materials:
-
Chromatography column
-
Silica gel
-
Mobile phase solvents (e.g., DCM, MeOH, NH₄OH or TEA)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
Load the sample using either the wet or dry loading method described in Protocol 1.
-
Begin elution with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
Protocol 3: Fraction Analysis by Thin Layer Chromatography (TLC)
Objective: To monitor the progress of the column chromatography and identify fractions containing the purified compound.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase from the column chromatography
-
UV lamp or a suitable staining agent (e.g., ninhydrin for amines)
-
Capillary tubes for spotting
Procedure:
-
Spot small amounts of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing the mobile phase used for that fraction.
-
Visualize the separated spots under a UV lamp or by using a staining agent.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: 2-Amino-6-methylpyridin-3-ol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-amino-6-methylpyridin-3-ol and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The following sections detail the synthesis, biological activity, and relevant signaling pathways, supported by experimental protocols and data.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aminopyridinol scaffold, particularly derivatives of this compound, has emerged as a valuable pharmacophore for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. This document focuses on the application of these scaffolds in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, a promising target in hepatocellular carcinoma (HCC).
Data Presentation: Inhibitory Activity of Aminopyridinol-Derived Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of a series of aminopyridinol and aminopyrimidinol derivatives against FGFR family kinases. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of inhibitor potency and selectivity.
Table 1: Inhibitory Activity of 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives against FGFR Kinases
| Compound | Target Kinase | IC50 (nM)[1] |
| 6A | FGFR1 | 1565 |
| FGFR2 | 1149 | |
| FGFR3 | 277 | |
| FGFR4 | 190 | |
| BLU9931 (Reference) | FGFR1 | >10000 |
| FGFR2 | 2465 | |
| FGFR3 | 1134 | |
| FGFR4 | 3 |
Table 2: Inhibitory Activity of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives against FGFR Kinases
| Compound | Target Kinase | IC50 (nM)[1] |
| 6O | FGFR1 | >50000 |
| FGFR2 | 35482 | |
| FGFR3 | >30000 | |
| FGFR4 | 75.3 |
Signaling Pathway
The synthesized inhibitors primarily target the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. The FGF19-FGFR4 signaling axis plays a crucial role in cell proliferation, migration, and survival.[2][3] Dysregulation of this pathway is implicated in the development and progression of hepatocellular carcinoma.[1]
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 2-aminopyridinol derivatives.
Experimental Protocols
Synthesis of FGFR4 Inhibitors
The synthesis of the target kinase inhibitors can be achieved through a multi-step process involving key coupling reactions such as the Buchwald-Hartwig amination or the Suzuki-Miyaura cross-coupling. Below is a general, adaptable protocol for the synthesis of an aminopyridinol-based inhibitor.
General Workflow for Kinase Inhibitor Synthesis
Caption: General experimental workflow for the synthesis of aminopyridinol-based kinase inhibitors.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with an aminopyridinol derivative.
-
Materials:
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, aminopyridinol derivative, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Characterize the final product by NMR and mass spectrometry.
-
In Vitro Kinase Inhibition Assay
The following is a general protocol for determining the IC50 values of synthesized compounds against target kinases using a luminescence-based assay that measures ATP consumption.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Materials:
-
Recombinant human FGFR kinase
-
Kinase substrate (e.g., poly(E,Y)4)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Conclusion
This compound and its derivatives are versatile and valuable building blocks for the synthesis of kinase inhibitors. The aminopyridinol scaffold provides a robust platform for generating potent and selective inhibitors, as demonstrated by the successful development of FGFR4 inhibitors. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the design and synthesis of novel kinase inhibitors for various therapeutic targets.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: 2-Amino-6-methylpyridin-3-ol as a Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for the Quantification of 2-Amino-6-methylpyridin-3-ol
Introduction
2-Amino-6-methylpyridin-3-ol is a pyridine derivative of interest in pharmaceutical and chemical research. As an intermediate in the synthesis of various compounds, its purity and concentration must be accurately determined.[1] This is particularly critical in drug development, where impurities can impact the safety and efficacy of the final product.[2][3][4][5] This document provides detailed analytical methods for the quantitative analysis of this compound in various samples. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6] A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.[7]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[7]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: A stock solution of this compound (97% purity or higher) is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and transferred to an HPLC vial.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm (based on the chromophores present in the molecule)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 95 5 | 15.0 | 95 | 5 |
3. Data Analysis Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of this compound in the samples is then determined from this curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | ~ 6.5 min |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis.[8] Silylation is a common derivatization technique for compounds with active hydrogens.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Solution: A stock solution of this compound is prepared in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at 1 mg/mL. Working standards are prepared by dilution.
-
Sample Preparation and Derivatization:
-
An aliquot of the sample or standard solution is placed in a reaction vial and the solvent is evaporated to dryness under a stream of nitrogen.
-
100 µL of BSTFA + 1% TMCS is added to the dried residue.
-
The vial is capped and heated at 70 °C for 30 minutes.
-
After cooling to room temperature, the derivatized sample is ready for injection.
-
2. GC-MS Conditions
-
Injection Volume: 1 µL (splitless mode).[8]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 500 m/z. For quantification, Selected Ion Monitoring (SIM) mode can be used targeting characteristic ions of the derivatized analyte.
3. Data Analysis Quantification is achieved by creating a calibration curve based on the peak areas of a characteristic ion of the derivatized this compound from the working standards. The concentration in the samples is then calculated from this curve.
Quantitative Data Summary
The following table presents the expected performance characteristics for the GC-MS method.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Target Ions (m/z) | To be determined from the mass spectrum of the derivatized standard. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Method 3: Spectroscopic Quantification (UV-Vis)
For rapid and straightforward quantification of relatively pure samples, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but can be useful for at-line or in-process monitoring.
Experimental Protocol
1. Instrumentation and Materials
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Methanol or 0.1 M HCl.
-
Standard Solution: A stock solution of this compound is prepared in the chosen solvent at 1 mg/mL. Working standards are prepared by serial dilution.
-
Sample Preparation: Samples are dissolved and diluted in the same solvent to a concentration expected to be within the linear range of the assay.
2. Measurement Procedure
-
The spectrophotometer is zeroed with the solvent (blank).
-
The absorbance spectrum of a standard solution is recorded from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
The absorbance of all standards and samples is measured at the determined λmax.
3. Data Analysis A calibration curve of absorbance versus concentration is plotted for the standards. The concentration of this compound in the samples is determined using the Beer-Lambert law and the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| λmax | ~275 nm |
| Linearity (R²) | > 0.995 |
| Range | 2 - 20 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally. |
Logical Relationship: Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxic Impurities in Critical Analysis of Product Development: Recent Advancements, Patents, and Current Challenges - Swain - Current Pharmaceutical Biotechnology [rjonco.com]
- 4. Genotoxic Impurities in Critical Analysis of Product Development: Recent Advancements, Patents, and Current Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methylpyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the reduction of a nitro precursor, specifically 3-hydroxy-6-methyl-2-nitropyridine. This reaction is typically achieved through catalytic hydrogenation.[1]
Q2: What is the typical yield for the synthesis of this compound via catalytic hydrogenation?
Following the reduction of 3-hydroxy-6-methyl-2-nitropyridine using a Palladium on carbon (Pd/C) or a similar catalyst, yields can be quite high, often reaching up to 98%.[1]
Q3: What are the key reaction parameters to monitor for a successful synthesis?
The critical parameters to control during the catalytic hydrogenation are hydrogen pressure, reaction temperature, reaction time, and efficient stirring to ensure proper mixing of the catalyst, substrate, and hydrogen.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot of the reaction mixture with the starting material, you can determine when the starting material has been fully consumed.
Q5: What are the safety precautions I should take when working with catalytic hydrogenation?
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment designed for hydrogenation reactions. Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and may have adsorbed hydrogen. Handle the used catalyst with care, typically by filtering it under a stream of inert gas or keeping it wet with a solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or poisoned catalyst. | - Use fresh, high-quality catalyst. - Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Insufficient hydrogen pressure. | - Check for leaks in the hydrogenation apparatus. - Ensure the hydrogen pressure is maintained at the recommended level (e.g., 5 psi).[1] | |
| Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature moderately (e.g., to 50 °C).[1] - Increase the catalyst loading. | |
| Presence of Impurities in the Final Product | Incomplete reaction. | - See "Incomplete reaction" under "Low or No Product Yield". |
| Side reactions. | - Over-reduction is a possibility if reaction conditions are too harsh. Monitor the reaction closely and stop it once the starting material is consumed. - Optimize reaction temperature and pressure to minimize side product formation. | |
| Inefficient purification. | - Recrystallization from an appropriate solvent system can improve purity. - Column chromatography may be necessary for difficult separations. | |
| Difficulty in Filtering the Catalyst | Catalyst is too fine. | - Use a filter aid such as Celite to improve filtration. - Allow the catalyst to settle before decanting the supernatant. |
| Product is Darkly Colored | Presence of colored impurities from the starting material or formed during the reaction. | - Treat the solution with activated carbon before final filtration or crystallization. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-hydroxy-6-methyl-2-nitropyridine.
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine
-
Ethanol
-
20% Pd(OH)₂/C (Palladium hydroxide on carbon) or 10% Pd/C
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 3-hydroxy-6-methyl-2-nitropyridine (e.g., 30 g, 194.6 mmol) in ethanol.[1]
-
Carefully add the 20% Pd(OH)₂/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere is replaced with hydrogen).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 psi).[1]
-
Stir the reaction mixture vigorously at a set temperature (e.g., 50 °C) for the required time (e.g., 1 hour).[1]
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting 2-amino-3-hydroxy-6-methylpyridine can be further purified if necessary, for instance by recrystallization.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Amino-6-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-Amino-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to reduce 3-hydroxy-6-methyl-2-nitropyridine is sluggish or incomplete, and I observe multiple spots on my TLC. What could be the cause?
A1: Incomplete reduction is a common issue in the catalytic hydrogenation of nitropyridines. The presence of multiple spots on your TLC, apart from the starting material and the desired product, likely indicates the formation of intermediates such as the corresponding nitroso or hydroxylamine derivatives.
Possible Causes:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quantity.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas.
-
Solvent Issues: The chosen solvent may not be optimal for the reaction, or it may contain impurities that inhibit the catalyst.
Troubleshooting and Solutions:
-
Catalyst: Use fresh, high-quality Pd/C. Ensure the catalyst loading is appropriate for the scale of your reaction (typically 5-10 mol%).
-
Hydrogen Pressure: While the reaction can sometimes be run under a balloon of hydrogen, using a Parr shaker or a similar hydrogenation apparatus that allows for higher and more consistent pressure is recommended.
-
Stirring: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mixing.
-
Solvent: Ethanol or methanol are commonly used and effective solvents. Ensure they are of high purity.
Q2: After purification, my this compound is a dark brown or black solid, not the expected off-white or light brown powder. Why is this happening?
A2: The dark coloration of your final product is a strong indicator of oxidation. 2-Amino-3-hydroxypyridine derivatives are susceptible to air oxidation, which can lead to the formation of highly colored polymeric or quinone-imine type impurities.[1] This can occur during the reaction workup or during storage.
Possible Causes:
-
Exposure to Air During Workup: Prolonged exposure of the reaction mixture or the isolated product to air, especially at elevated temperatures or in the presence of residual metal catalyst, can promote oxidation.
-
Improper Storage: Storing the final product without protection from air and light will lead to gradual degradation and color change.
Troubleshooting and Solutions:
-
Workup: After the reaction is complete, filter the catalyst under an inert atmosphere (e.g., nitrogen or argon). When concentrating the filtrate, use a rotary evaporator at a moderate temperature.
-
Purification: If the product is discolored, it can sometimes be purified by recrystallization from a suitable solvent system under an inert atmosphere. The use of activated carbon during recrystallization may also help to remove colored impurities.
-
Storage: Store the purified this compound in a tightly sealed container, under an inert atmosphere, and protected from light in a refrigerator or freezer.
Q3: I've isolated a byproduct with a molecular weight that appears to be a dimer of my product. What is this and how can I avoid it?
A3: The formation of a dimeric byproduct is likely an azo compound, formed by the condensation of a partially reduced nitroso intermediate with the final amine product. This is a known side reaction in the reduction of aromatic nitro compounds.
Reaction Pathway: R-NO (Nitroso intermediate) + R-NH₂ (Product) → R-N=N-R (Azo dimer) + H₂O
Possible Causes:
-
Localized Low Hydrogen Concentration: Inefficient mixing can create areas in the reactor where the concentration of hydrogen is low, favoring the accumulation of the nitroso intermediate.
-
Reaction Temperature: Higher reaction temperatures can sometimes promote the condensation reaction leading to the azo dimer.
Troubleshooting and Solutions:
-
Ensure Homogeneity: Vigorous stirring is crucial to maintain a consistent concentration of hydrogen throughout the reaction mixture.
-
Control Temperature: Run the reaction at room temperature or with gentle warming. Avoid excessive heating.
-
Purification: The azo dimer can typically be separated from the desired product by column chromatography on silica gel.
Data Summary
| Parameter | Precursor: 3-hydroxy-6-methyl-2-nitropyridine | Product: this compound |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₈N₂O |
| Molecular Weight | 154.12 g/mol | 124.14 g/mol |
| Typical Yield | ~75% (from 3-hydroxypyridine) | >95% (from nitro-precursor) |
| Appearance | Yellow crystalline solid | Off-white to light brown powder |
| Melting Point | 67-69 °C | Not readily available |
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-6-methyl-2-nitropyridine (Precursor)
This protocol is adapted from a standard nitration procedure for hydroxypyridines.
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-hydroxy-6-methylpyridine in concentrated sulfuric acid.
-
Slowly add anhydrous potassium nitrate in portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by slowly adding solid sodium bicarbonate until the pH is between 4.5 and 7.5.
-
Allow the mixture to stand, preferably overnight, to allow for complete precipitation of the product.
-
Collect the yellow solid by filtration, wash with cold water, and dry under vacuum to yield 3-hydroxy-6-methyl-2-nitropyridine.
Protocol 2: Synthesis of this compound
This is a general procedure for the catalytic hydrogenation of a nitropyridine.
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol or Methanol
-
Hydrogen gas
-
Celite or another filter aid
Procedure:
-
To a hydrogenation flask, add 3-hydroxy-6-methyl-2-nitropyridine and ethanol (or methanol).
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the vessel with hydrogen (typically 1-4 atm or as per your equipment's capability) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for common synthesis issues.
References
Stability and degradation of 2-Amino-6-methylpyridin-3-ol under storage
Technical Support Center: 2-Amino-6-methylpyridin-3-ol
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [1][2][3][4]For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light is recommended. The compound is known to be hygroscopic and may be sensitive to air and moisture. [2][4] Q2: What is the typical shelf life of this compound?
A2: The shelf life of this compound is not definitively established and can vary depending on the purity of the material and storage conditions. It is crucial to monitor the compound for any changes in physical appearance (e.g., color) or purity over time, especially if it is being used in sensitive applications. A re-analysis of purity is recommended for long-term stored materials.
Q3: My sample of this compound has turned from a white/light yellow solid to a darker brown color. What does this indicate?
A3: A color change to brown or dark brown is a common indicator of degradation, likely due to oxidation. The aminophenol functional groups in the molecule are susceptible to oxidation, which can lead to the formation of colored polymeric impurities. If you observe a color change, it is highly recommended to re-test the purity of the sample before use.
Q4: How can I monitor the purity and degradation of my sample?
A4: The most effective method for monitoring the purity and detecting degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. [5][6]A suitable method would typically involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. [5][6][7][8]Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal any new impurity peaks or a decrease in the main peak area.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage (exposure to air, light, or high temperatures). | 1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS) if possible. 2. Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere). 3. If significant degradation has occurred, it is advisable to use a fresh batch of the compound for critical experiments. |
| Decreased biological activity or inconsistent experimental results | Loss of compound potency due to degradation. The parent compound has likely degraded into inactive or less active impurities. | 1. Re-qualify the material by determining its purity via HPLC or another suitable analytical method. 2. If purity is below the required specification, procure a new lot of the compound. 3. Always use freshly prepared solutions for biological assays to minimize degradation in the experimental medium. |
| Poor solubility or changes in physical appearance (clumping) | Absorption of moisture due to the hygroscopic nature of the compound. [4] | 1. Store the compound in a desiccator. 2. If clumping is observed, gently grind the material in a dry environment (e.g., a glove box) before weighing. 3. Be aware that the presence of water may accelerate hydrolytic degradation pathways. |
Potential Degradation Pathway
The chemical structure of this compound, containing both an amino and a hydroxyl group on a pyridine ring, makes it susceptible to oxidation. While specific degradation pathways are not extensively documented, a plausible pathway involves oxidation to form a quinone-imine intermediate, which can then polymerize to form colored degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. [9][10][11][12] Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 7 days. Then, prepare a 0.5 mg/mL solution.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV method.
-
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify the amount of this compound and its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Number of Degradation Products |
| Control (Unstressed) | 99.8% | 0.2% | 1 |
| 0.1 M HCl, 60°C, 24h | 92.5% | 7.5% | 2 |
| 0.1 M NaOH, 60°C, 24h | 85.1% | 14.9% | 3 |
| 3% H₂O₂, RT, 24h | 78.3% | 21.7% | 4 |
| Thermal (80°C, 48h) | 98.2% | 1.8% | 2 |
| Photolytic (7 days) | 95.6% | 4.4% | 3 |
Table 2: Illustrative Long-Term Stability Data (Stored at 25°C/60% RH)
| Time Point | % Assay of Parent Compound | % Total Impurities | Physical Appearance |
| Initial | 99.8% | 0.2% | White Crystalline Solid |
| 3 Months | 99.1% | 0.9% | Off-white Solid |
| 6 Months | 98.2% | 1.8% | Light Yellow Solid |
| 12 Months | 96.5% | 3.5% | Yellow-Brown Solid |
Experimental Workflow Visualization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-Amino-6-methylpyridine(1824-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
2-Amino-6-methylpyridin-3-ol solubility issues in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with 2-Amino-6-methylpyridin-3-ol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar molecule containing amino and hydroxyl groups, which allows for hydrogen bonding. This structure suggests that it is more likely to be soluble in polar solvents. While extensive quantitative solubility data is not widely available in the literature, its structural analogues, such as other aminopyridinols, generally show higher solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexanes or toluene is expected to be low.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently heating the mixture can significantly increase the solubility of most solid compounds.
-
Use a more polar solvent: If your reaction conditions permit, switch to a more polar solvent. For instance, if you are using a moderately polar solvent like ethyl acetate, you could try a more polar one like ethanol or isopropanol.
-
Use a solvent mixture: A combination of solvents can sometimes be effective. For example, a mixture of a highly polar solvent (like methanol) with a less polar co-solvent might enhance solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
pH adjustment: As an aminopyridine derivative, the solubility of this compound can be pH-dependent. In acidic conditions, the amino group can be protonated, potentially increasing its solubility in aqueous or protic solvents. Conversely, in basic conditions, the hydroxyl group can be deprotonated. The effect of pH on solubility in organic media is less predictable and should be determined empirically.
Q3: Are there any known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and nitriles.[1] It is also hygroscopic, meaning it can absorb moisture from the air, which could affect its reactivity and solubility.[1] It is recommended to store it in a tightly sealed container in a dry place.
Q4: In what context is this compound typically used?
This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for pharmaceutical applications.[2] For example, it has been used in the synthesis of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, which are being investigated for the treatment of hepatocellular carcinoma.[3][4]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound during experimental work.
Data Presentation: Qualitative Solubility Profile
Since precise quantitative solubility data is scarce in published literature, the following table provides a qualitative and estimated solubility profile based on the chemical structure and available information on related compounds. Researchers should determine the exact solubility in their specific solvent system experimentally.
| Solvent | Solvent Type | Expected Solubility | Recommendations & Notes |
| Water | Polar Protic | Slightly to Moderately Soluble | Solubility is likely pH-dependent. |
| Methanol | Polar Protic | Soluble | A good starting point for reactions. |
| Ethanol | Polar Protic | Soluble | Often used in syntheses involving this or similar compounds. |
| Isopropanol | Polar Protic | Moderately Soluble | Can be a good alternative to methanol or ethanol. |
| Acetone | Polar Aprotic | Moderately Soluble | The related 2-amino-6-methylpyridine shows solubility in acetone. |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | May require heating to achieve desired concentration. |
| Dichloromethane (DCM) | Polar Aprotic | Slightly Soluble | Can be used in solvent mixtures, for example, with methanol. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A versatile solvent for many organic reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar solvent, often used for poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar solvent, use with caution as it can be difficult to remove. |
| Toluene | Non-polar | Sparingly Soluble | Unlikely to be a good solvent unless the compound is modified. |
| Hexanes | Non-polar | Insoluble | Not recommended as a primary solvent. |
Experimental Protocols
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Thermostatically controlled heating plate or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
-
Seal the vial and place it on a magnetic stirrer or in a shaker at a constant temperature.
-
Allow the mixture to equilibrate for an extended period (e.g., 24 hours) to ensure the solution is saturated.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the supernatant through a syringe filter.
-
Transfer the clear, saturated solution to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Once the solvent is completely removed, weigh the vial containing the dried solid.
-
The difference in weight will give the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the solvent used.
-
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A step-by-step workflow for addressing solubility challenges.
Role in Kinase Inhibitor Synthesis
Caption: The synthetic route from this compound to a kinase inhibitor.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound [myskinrecipes.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing temperature for 2-Amino-6-methylpyridin-3-ol reactions
Welcome to the technical support center for optimizing reactions involving 2-Amino-6-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal reaction outcomes and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the synthesis of this compound via hydrogenation?
A1: The recommended temperature for the hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine to synthesize this compound is 50°C. A documented procedure using 20% Pd(OH)₂/C as a catalyst at this temperature yielded the product in 98% yield.[1] While this temperature has been shown to be effective, optimization may be necessary depending on the specific reaction setup, scale, and catalyst used.
Q2: What are the potential consequences of deviating from the recommended temperature?
A2: While specific data for this compound is limited, general principles for similar hydrogenations suggest that:
-
Lowering the temperature may lead to a significantly slower reaction rate, potentially resulting in an incomplete reaction and lower yield.
-
Increasing the temperature could increase the rate of reaction but also may promote side reactions, such as dehydroxylation or the formation of other by-products, leading to a decrease in purity. Higher temperatures can also lead to catalyst deactivation.
Q3: What are some common side products to look out for?
A3: In the hydrogenation of nitropyridines, potential side products can include partially reduced intermediates (e.g., nitroso or hydroxylamino compounds) or products from over-reduction or side reactions of functional groups. For this compound, while not explicitly documented, potential by-products could arise from the reduction of the pyridine ring or loss of the hydroxyl group, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (3-hydroxy-6-methyl-2-nitropyridine), you can observe the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC. Be cautious not to exceed temperatures that could lead to degradation. |
| Catalyst is inactive or poisoned. | Ensure the catalyst is fresh and handled under appropriate inert conditions. If catalyst poisoning is suspected, consider purifying the starting material or solvent. | |
| Incomplete reaction. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | |
| Low Product Purity (Multiple Spots on TLC) | Reaction temperature is too high. | Lower the reaction temperature. If the reaction rate becomes too slow, consider a more active catalyst or a higher catalyst loading. |
| Formation of side products. | Optimize the reaction temperature to favor the formation of the desired product. Consider using a milder reducing agent if over-reduction is suspected. | |
| Degradation of the product. | Ensure the reaction is not running for an unnecessarily long time, especially at elevated temperatures. Work-up the reaction promptly upon completion. | |
| Reaction is Stalled | Insufficient hydrogen pressure. | Check the hydrogen supply and ensure a consistent pressure is maintained throughout the reaction. |
| Poor mixing. | Ensure adequate stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen. |
Experimental Protocols
Synthesis of this compound via Hydrogenation
This protocol is adapted from a literature procedure.[1]
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine
-
Ethanol
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve 3-hydroxy-6-methyl-2-nitropyridine in ethanol in a suitable hydrogenation vessel.
-
Add 20% Pd(OH)₂/C catalyst to the solution. The catalyst loading should be determined based on the scale of the reaction (typically 5-10 mol%).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 psi).
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1 hour).
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by recrystallization if necessary.
Data Summary
Table 1: Synthesis of this compound
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-hydroxy-6-methyl-2-nitropyridine | H₂, 20% Pd(OH)₂/C, Ethanol | 50 | 1 | 98 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
Technical Support Center: Synthesis of 2-Amino-6-methylpyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 2-Amino-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route and catalyst for the synthesis of this compound?
A1: The most direct and efficient method reported is the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine. The recommended catalyst for this transformation is 20% Palladium hydroxide on carbon (Pd(OH)₂/C). This catalyst, also known as Pearlman's catalyst, is highly effective for the reduction of nitro groups and is less prone to causing dehalogenation if other halogens are present in the molecule.
Q2: Why is Pearlman's catalyst (Pd(OH)₂/C) preferred over standard Palladium on carbon (Pd/C) for this synthesis?
A2: Pearlman's catalyst is often more active and less likely to be poisoned by nitrogen-containing compounds compared to standard Pd/C. In the hydrogenation of nitro-pyridines, the starting material and the product are both nitrogen-containing heterocycles which can act as catalyst poisons. The unique properties of Pd(OH)₂/C can lead to higher yields and faster reaction times in these systems.
Q3: What are the typical reaction conditions for the hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine?
A3: Typical conditions involve dissolving the 3-hydroxy-6-methyl-2-nitropyridine in a suitable solvent, such as ethanol, and performing the hydrogenation under a hydrogen atmosphere (e.g., 5 psi) at a slightly elevated temperature (e.g., 50°C) in the presence of the Pd(OH)₂/C catalyst. The reaction is typically run for a few hours.
Q4: What are the main safety concerns when performing a catalytic hydrogenation with a palladium catalyst?
A4: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of the palladium catalyst, especially after the reaction when it is dry and saturated with hydrogen.[1][2][3][4] It is crucial to work in a well-ventilated area (fume hood), prevent any ignition sources, and handle the catalyst carefully, usually wet, to avoid fires.[2][3] Proper purging of the reaction system with an inert gas (like nitrogen or argon) before introducing hydrogen is essential to prevent the formation of explosive mixtures with air.[2][4]
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on the reported synthesis from 3-hydroxy-6-methyl-2-nitropyridine.
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine
-
20% Pd(OH)₂/C (Pearlman's catalyst)
-
Ethanol (reagent grade)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite for filtration
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 3-hydroxy-6-methyl-2-nitropyridine (1 equivalent) in ethanol.
-
Carefully add 20% Pd(OH)₂/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Seal the reaction flask and connect it to the hydrogenation apparatus.
-
Purge the system by evacuating and backfilling with an inert gas (nitrogen or argon) at least three times to remove all oxygen.[4]
-
Introduce hydrogen gas to the desired pressure (e.g., 5 psi).
-
Begin vigorous stirring and heat the reaction mixture to 50°C.
-
Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing hydrogen uptake. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water to prevent ignition.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive catalyst. | - Use a fresh batch of catalyst. - Ensure the catalyst was not unduly exposed to air during handling. |
| 2. Catalyst poisoning. | - The substrate or solvent may contain impurities (e.g., sulfur compounds). Purify the starting material and use high-purity solvents. - Increase the catalyst loading. | |
| 3. Insufficient hydrogen pressure. | - Increase the hydrogen pressure. For difficult reductions, a high-pressure autoclave may be necessary. | |
| 4. Poor mixing. | - Ensure vigorous stirring to maintain good contact between the gas, liquid, and solid catalyst phases. | |
| Formation of Side Products | 1. Over-reduction of the pyridine ring. | - This is less common under mild conditions but can occur with extended reaction times or more active catalysts. Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Incomplete reduction leading to intermediates. | - The reaction may be proceeding through intermediates like nitroso or hydroxylamine compounds.[5] Ensure sufficient reaction time and catalyst activity. The addition of a small amount of acid can sometimes facilitate the reduction of these intermediates. | |
| Low Yield | 1. Loss of product during workup. | - Ensure complete transfer of the product from the filtration apparatus. - Optimize the purification method to minimize losses. |
| 2. Adsorption of product onto the catalyst. | - After filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product. | |
| Safety Hazard: Catalyst Catches Fire | 1. Exposure of dry, hydrogen-saturated catalyst to air. | - Never allow the catalyst to dry in the air after the reaction.[2][3] - Quench the filtered catalyst immediately by wetting it with water.[4] - Dispose of the catalyst waste in a dedicated, properly labeled container. |
Data Presentation
While specific quantitative data for the synthesis of this compound is limited in the public domain, the following table provides a general overview of how reaction parameters can influence the outcome of catalytic hydrogenations of nitroarenes.
| Parameter | Typical Range | Effect on Reaction | Considerations |
| Catalyst Loading (mol% Pd) | 1 - 10 mol% | Higher loading generally increases the reaction rate. | Higher cost. May increase side reactions if not optimized. |
| Hydrogen Pressure (psi) | Atmospheric - 100 psi | Higher pressure increases the concentration of dissolved hydrogen, leading to a faster reaction rate. | Requires specialized equipment (autoclave) for high pressures. |
| Temperature (°C) | 25 - 80 °C | Higher temperatures increase the reaction rate. | May lead to side reactions or catalyst degradation at very high temperatures. |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Acetic Acid | Protic solvents like ethanol and methanol are commonly used and can accelerate the reaction rate.[3] Acetic acid can be beneficial for reducing hydroxylamine intermediates. | The substrate must be soluble in the chosen solvent. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Incomplete Hydrogenation
Caption: A decision tree for troubleshooting incomplete catalytic hydrogenation reactions.
References
Technical Support Center: Purification of 2-Amino-6-methylpyridin-3-ol Preparations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 2-Amino-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
The most common impurity is the unreacted starting material, 3-hydroxy-6-methyl-2-nitropyridine, especially if the catalytic hydrogenation reaction did not go to completion. Other potential impurities can include by-products from side reactions, residual catalyst (e.g., Palladium on carbon), and solvents used in the reaction or work-up.
Q2: Which purification techniques are most effective for this compound?
The most effective purification methods for this compound are:
-
Acid-Base Extraction: This technique leverages the basicity of the amino group to separate the product from non-basic impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.
Q3: How can I monitor the purity of my this compound sample during purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be used to achieve good separation between the product and impurities. The spots can be visualized under UV light or by using a staining agent like ninhydrin, which is specific for primary amines. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1][2]
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | The two phases are not separating cleanly. | - Allow the separatory funnel to stand for a longer period. - Add a small amount of brine (saturated NaCl solution). - Filter the mixture through a pad of celite. |
| Low recovery of the product. | - Incomplete extraction from the aqueous phase. - Product is partially soluble in the aqueous phase. | - Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) before back-extraction into the organic solvent. - Perform multiple extractions with smaller volumes of the organic solvent. |
| Product oiling out instead of precipitating. | The concentration of the product in the solvent is too high, or the solution is cooled too quickly. | - Use a larger volume of the anti-solvent. - Cool the solution slowly in an ice bath with stirring. |
| Product is still impure after extraction. | Inefficient separation of impurities. | - Perform additional washes of the organic layer with the acidic solution. - Consider a subsequent purification step like recrystallization or column chromatography. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a less polar anti-solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | The compound is "oiling out" due to high impurity levels or rapid cooling. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add more solvent to reduce the concentration. - Purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of pure product. | The product is too soluble in the cold solvent. | - Cool the solution to a lower temperature (e.g., in a freezer). - Use a different solvent system where the product has lower solubility at cold temperatures. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots (streaking or overlapping bands). | - Inappropriate solvent system. - Column is overloaded. - Column was not packed properly. | - Optimize the eluent system using TLC first to get a good separation of Rf values. - Use a less polar solvent system or a gradient elution. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Cracks appear in the silica bed. | The column has run dry. | - Always keep the silica gel bed covered with solvent. |
Data Presentation
Table 1: Representative Purity of this compound After Different Purification Methods
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Recovery (%) |
| Acid-Base Extraction | 85 | 95 | 80-90 |
| Recrystallization (from Ethanol/Water) | 95 | >98 | 70-85 |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | 85 | >99 | 60-80 |
Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M HCl (aq). The basic this compound will move to the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 9. The this compound will precipitate out as a solid.
-
Extraction: Extract the product back into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethanol and water is often effective. The product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical decision tree for choosing a purification method.
References
Handling and safety precautions for 2-Amino-6-methylpyridin-3-ol
Disclaimer: Specific safety and handling data for 2-Amino-6-methylpyridin-3-ol is limited. Much of the detailed safety information provided below pertains to the closely related compound, 2-Amino-6-methylpyridine, and should be used as a precautionary reference only. Researchers must conduct a thorough risk assessment and consult with their institution's safety officer before proceeding with any experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known hazards of this compound?
A: There is currently no comprehensive GHS classification available for this compound. However, based on the data for the similar compound 2-Amino-6-methylpyridine, it is prudent to handle it as a substance that may be toxic if swallowed, fatal in contact with skin, and capable of causing skin and eye irritation, as well as respiratory irritation.[1][2][3][4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A: Given the potential hazards, it is recommended to use comprehensive personal protective equipment. This includes:
-
Eye Protection: Safety goggles or chemical safety glasses and a face shield.[1][3]
-
Hand Protection: Appropriate protective gloves to prevent skin exposure.[1][3]
-
Body Protection: A lab coat or a complete suit that protects against chemical splashes.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Q3: How should I store this compound?
A: It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[3] Some sources recommend storage at 2-8°C.[5] It is also noted to be hygroscopic, so protection from moisture is important.[1][3]
Q4: What should I do in case of accidental exposure?
A: Immediate action is crucial:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of soap and water. Seek immediate medical attention.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a physician.[1]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth.[4]
Q5: What are the known incompatibilities for this chemical?
A: For the related compound 2-Amino-6-methylpyridine, incompatible materials include moisture, oxidizing agents, strong acids, and nitriles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound has discolored or clumped together. | The compound is hygroscopic and has likely absorbed moisture from the air. | Ensure the container is always tightly sealed when not in use. Store in a desiccator if necessary. While the compound may still be usable for some applications, its purity should be re-verified. |
| Unexpected side reaction or low yield in synthesis. | The compound may have degraded due to improper storage or may be incompatible with other reagents or solvents. | Review the experimental protocol for any known incompatibilities. Ensure all reagents and solvents are pure and dry. Consider running a small-scale test reaction to troubleshoot. |
| Mild skin or respiratory irritation during handling. | Inadequate ventilation or insufficient personal protective equipment (PPE). | Always handle the compound in a certified chemical fume hood. Review your PPE to ensure it is appropriate for handling potentially toxic and irritating solids or solutions.[3] |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20348-16-7 | [5] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Boiling Point | 342.7°C | [5] |
| Storage Temperature | 2-8°C | [5] |
Toxicological Data for the Related Compound 2-Amino-6-methylpyridine
| Data Point | Value | Species | Source |
| LD50 Oral | 100 mg/kg | Rat | [3] |
| LD50 Dermal | 125 mg/kg | Rabbit | [3] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine.[6]
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine (30 g, 194.6 mmol)
-
Ethanol
-
20% Pd(OH)₂/C catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 3-hydroxy-6-methyl-2-nitropyridine in ethanol.
-
Carry out the hydrogenation reaction for 1 hour at 50°C using hydrogen gas (5 psi) and the 20% Pd(OH)₂/C catalyst.
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the product, this compound, as a brown solid.
-
The reported yield for this procedure is 98%.[6]
Visualizations
Caption: Synthesis Workflow for this compound.
References
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Amino-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 2-Amino-6-methylpyridin-3-ol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist you in navigating the challenges of large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted and scalable method is the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine. This route is favored due to its high yield and the availability of the starting material.
Q2: What are the primary challenges when scaling up the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine?
A2: Key challenges include:
-
Catalyst Handling and Activity: Ensuring consistent catalyst activity, managing pyrophoric catalysts (like Palladium on Carbon) safely, and achieving efficient catalyst filtration on a large scale.
-
Reaction Control: Managing the exothermic nature of the hydrogenation to prevent runaway reactions.
-
Product Purity and Color: Preventing the formation of colored byproducts due to oxidation, which can be more prevalent on a larger scale.
Q3: My final product is discolored (pink or brown). What is the cause and how can I prevent it?
A3: Discoloration is typically due to the oxidation of the aminophenol product. To mitigate this:
-
Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, small amounts of antioxidants can be used during work-up and storage.
-
Purification: Treatment with activated carbon during recrystallization can help remove colored impurities.
Q4: How can I effectively remove the palladium catalyst after the reaction at a larger scale?
A4: On a larger scale, catalyst removal is often achieved by filtration through a bed of filter aid, such as Celite®. It is crucial to keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or Incomplete Conversion | 1. Catalyst deactivation (poisoning).2. Insufficient hydrogen pressure or delivery.3. Inadequate mixing.4. Low reaction temperature. | 1. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). Consider using a fresh batch of catalyst.2. Check for leaks in the hydrogenation setup. Ensure the hydrogen supply is adequate.3. Increase the stirring rate to ensure good catalyst suspension.4. Gradually increase the reaction temperature, monitoring for any increase in reaction rate and potential side product formation. |
| Formation of Side Products | 1. Over-reduction or side reactions due to high temperature or pressure.2. Presence of impurities in the starting material. | 1. Optimize reaction conditions by running small-scale experiments at lower temperatures and pressures.2. Analyze the purity of the 3-hydroxy-6-methyl-2-nitropyridine starting material and purify if necessary. |
| Difficulty in Product Isolation/Crystallization | 1. The product is "oiling out" instead of crystallizing.2. The product remains in the solution after cooling. | 1. Ensure the crystallization solvent is appropriate. Try adding an anti-solvent slowly to induce crystallization.2. Concentrate the solution further before cooling. Seeding with a small crystal of pure product can also initiate crystallization. |
| Product Purity Issues After Isolation | 1. Incomplete removal of catalyst.2. Co-precipitation of impurities during crystallization. | 1. Refine the filtration process. Consider a second filtration if necessary.2. Re-crystallize the product, potentially using a different solvent system. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of 3-hydroxy-6-methyl-2-nitropyridine to this compound.
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Ethanol (degassed)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite®
Procedure:
-
Reactor Setup:
-
Charge a suitable hydrogenation reactor with 3-hydroxy-6-methyl-2-nitropyridine (1.0 eq).
-
Under a gentle stream of nitrogen, add ethanol to dissolve the starting material.
-
-
Catalyst Addition:
-
In a separate vessel, slurry the 20% Pd(OH)₂/C catalyst (typically 1-5 mol%) in a small amount of ethanol.
-
Carefully add the catalyst slurry to the reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge the system with nitrogen several times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 psi).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50°C).
-
Monitor the reaction progress by monitoring hydrogen uptake or by in-process controls (e.g., TLC or HPLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Prepare a filter pad with a layer of Celite®.
-
Filter the reaction mixture through the Celite® pad to remove the catalyst. Caution: Keep the filter cake wet with ethanol at all times to prevent ignition of the palladium catalyst.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a solid.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes. Optimization may be required when scaling up.
| Parameter | Condition | Yield | Purity (by HPLC) | Notes |
| Catalyst Loading | 2 mol% 20% Pd(OH)₂/C | ~95% | >98% | Lower loading may increase reaction time. |
| Hydrogen Pressure | 5 psi | ~98% | >99% | Higher pressures may not significantly improve yield and could increase side product formation.[1] |
| Temperature | 50°C | ~98% | >99% | Higher temperatures may lead to degradation and colored impurities.[1] |
| Solvent | Ethanol | High | High | Other protic solvents like methanol can also be used. |
Process and Logic Diagrams
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
References
Troubleshooting low reactivity of 2-Amino-6-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the reactivity of 2-Amino-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
This compound possesses a pyridine ring substituted with three electron-donating groups: an amino group (-NH₂), a hydroxyl group (-OH), and a methyl group (-CH₃). The pyridine ring itself is electron-deficient. This combination of electron-donating groups on an electron-deficient ring leads to a complex reactivity profile. The amino and hydroxyl groups increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the nitrogen atom in the pyridine ring can be protonated under acidic conditions, which deactivates the ring towards electrophilic substitution. The amino and hydroxyl groups themselves are also nucleophilic and can react with electrophiles.
Q2: How does the position of the substituents affect the reactivity of the pyridine ring?
The substituents are located at positions 2, 3, and 6. The amino group at position 2 and the hydroxyl group at position 3 can participate in resonance, donating electron density to the ring. The methyl group at position 6 also contributes to the electron density through an inductive effect. This increased electron density particularly activates the positions ortho and para to the amino group for electrophilic substitution. Conversely, the pyridine nitrogen makes positions 2, 4, and 6 susceptible to nucleophilic attack.
Q3: What are the expected pKa values for this compound?
Troubleshooting Guides for Low Reactivity
Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions
Symptoms:
-
Incomplete consumption of the starting material.
-
Formation of multiple products, including O-acylated/alkylated byproducts.
-
Low isolated yield of the desired N-functionalized product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduced Nucleophilicity of the Amino Group | The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the 2-amino group. Solution: Use a stronger base to deprotonate the amino group, increasing its nucleophilicity. Consider non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Competing O-Acylation/Alkylation | The hydroxyl group is also nucleophilic and can compete with the amino group for the electrophile. Solution 1: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-functionalization. Solution 2: Optimize reaction conditions to favor N-acylation. For example, running the reaction at a lower temperature may increase selectivity. |
| Steric Hindrance | The methyl group at the 6-position may sterically hinder the approach of bulky electrophiles to the 2-amino group. Solution: Use a less bulky electrophile if possible. Alternatively, increasing the reaction temperature might overcome the steric barrier, but this could also lead to side reactions. |
| Poor Solubility | The starting material may not be fully soluble in the reaction solvent, leading to a slow and incomplete reaction. Solution: Screen different solvents to find one in which the starting material and reagents are fully soluble. Aprotic polar solvents like DMF or DMSO are often good choices. |
Issue 2: Low Yield in Suzuki Cross-Coupling Reactions (assuming a bromo- or iodo- derivative is being used)
Symptoms:
-
Low conversion of the starting halide.
-
Formation of dehalogenated byproduct.
-
Homocoupling of the boronic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | The pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to its deactivation.[1] Solution: Use a higher catalyst loading or employ ligands that are less susceptible to inhibition, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Inefficient Transmetalation | The transmetalation step of the catalytic cycle can be slow for electron-rich pyridines. Solution: Ensure the use of a suitable base to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of solvent can also influence this step; a mixture of an organic solvent and water is often effective. |
| Protodeboronation of the Boronic Acid | The boronic acid can be sensitive to the reaction conditions and undergo hydrolysis.[1] Solution: Use fresh, high-purity boronic acid. Running the reaction under anhydrous conditions might be beneficial in some cases. |
| Dehalogenation | The starting halide is reduced instead of undergoing cross-coupling.[1] Solution: This can be caused by impurities or side reactions of the catalyst. Ensure the reaction is performed under an inert atmosphere and use purified reagents. |
Experimental Protocols
General Protocol for N-Acylation
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).
-
Reaction: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki Cross-Coupling of a Halogenated Derivative
-
Preparation: In a flame-dried Schlenk flask, combine the halogenated this compound derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Reaction: Add the degassed solvent system (e.g., a mixture of toluene and water) and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing the reactivity of this compound.
Caption: A general workflow for troubleshooting low-yield reactions.
References
Validation & Comparative
Unraveling the Biological Profiles of Pyridinol Isomers: A Comparative Analysis of 2-Amino-6-methylpyridin-3-ol and 6-Amino-2-methylpyridin-3-ol
Overview of Available Data
Direct, head-to-head experimental data comparing the biological activities of 2-Amino-6-methylpyridin-3-ol and 6-Amino-2-methylpyridin-3-ol is absent in peer-reviewed literature. The information that is available is largely centered on their roles as synthetic intermediates or on the activities of analogous compounds.
This compound: A Versatile Synthetic Building Block
Current information primarily identifies this compound as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1] It is reportedly utilized as a foundational scaffold in the development of compounds with potential therapeutic applications, including:
-
Antihypertensive drugs
-
Kinase inhibitors
-
Agents targeting inflammatory diseases and cancer
It is crucial to note that these applications pertain to the molecules synthesized from this compound, and do not describe the intrinsic biological activity of the compound itself.
6-Amino-2-methylpyridin-3-ol: Putative Biological Activities
Information regarding the biological profile of 6-Amino-2-methylpyridin-3-ol is found in some commercial, non-peer-reviewed sources. One such source claims that the compound exhibits a range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2] However, these assertions are not substantiated with publicly available experimental data such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values from controlled scientific studies. Therefore, these claims should be approached with caution and require experimental validation.
Insights from Structurally Related Compounds
To provide a broader context, it is useful to examine the biological activities of structurally similar molecules.
Analogs of this compound
Research on 2-Amino-6-methylpyridine , which lacks the hydroxyl group at the 3-position, indicates its utility as a precursor for various biologically active compounds. For instance, it has been used in the synthesis of selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα) and nerve growth factor receptor (TrkA) inhibitors, suggesting that the 2-amino-6-methylpyridine scaffold can be a key element for kinase-modulating activities.[3][4]
Analogs of 6-Amino-2-methylpyridin-3-ol
Studies on derivatives of 6-aminopyridin-3-ol , such as certain 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives, have identified them as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6] These compounds have shown potent anti-proliferative activity against hepatocellular carcinoma (HCC) cell lines.[5][6] This suggests that the 6-aminopyridin-3-ol core may be a promising pharmacophore for developing targeted anticancer agents, particularly FGFR4 inhibitors.
The potential FGFR4 signaling pathway inhibition by such compounds can be visualized as follows:
Caption: Potential mechanism of FGFR4 inhibition by 6-aminopyridin-3-ol derivatives.
Summary and Future Directions
The table below summarizes the currently available, albeit limited, information on the two isomers.
| Feature | This compound | 6-Amino-2-methylpyridin-3-ol |
| Reported Role | Synthetic intermediate for kinase inhibitors and antihypertensives.[1] | Putative antibacterial, antifungal, antitumor, and anti-inflammatory agent (unverified).[2] |
| Supporting Data | No direct biological activity data available. | No peer-reviewed experimental data available to support claims. |
| Related Analogs | The 2-amino-6-methylpyridine scaffold is used for PI3Kα and TrkA inhibitors.[3][4] | Trimethylated derivatives show selective FGFR4 inhibitory activity in HCC.[5][6] |
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 6-Amino-2-methylpyridin-3-ol | 80683-84-7 [smolecule.com]
- 3. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Aminopyridinols
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyridinols are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. Their synthesis is a cornerstone of many drug discovery programs. This guide provides a comparative analysis of the most common and effective synthetic routes to substituted aminopyridinols, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthesis Strategies
The synthesis of substituted aminopyridinols can be broadly categorized into four main strategies:
-
Multi-step Synthesis from Substituted Pyridines: A classical and versatile approach that involves the sequential modification of a pre-existing pyridine ring.
-
Chichibabin Reaction: A direct amination method for pyridines, which can be adapted for the synthesis of aminopyridinols.
-
Synthesis via Pyridine N-Oxides: A strategy that leverages the reactivity of pyridine N-oxides to achieve specific substitution patterns.
-
Multi-component and Cyclocondensation Reactions: Convergent approaches that build the aminopyridinol core in a single or few steps from acyclic precursors.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is heavily dependent on the desired substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions. The following tables provide a summary comparison of these primary methods.
Table 1: Comparison of Synthesis Routes for Substituted Aminopyridinols
| Parameter | Multi-step Synthesis from Substituted Pyridines | Chichibabin Reaction | Synthesis via Pyridine N-Oxides | Multi-component/Cyclocondensation Reactions |
| General Principle | Sequential functional group interconversions on a pyridine core. | Direct nucleophilic amination of the pyridine ring using an alkali metal amide. | Activation of the pyridine ring towards nucleophilic attack via N-oxidation. | One-pot or sequential reactions combining multiple starting materials to form the heterocyclic ring. |
| Typical Starting Materials | Halopyridines, nitropyridines, hydroxypyridines. | Pyridines, hydroxypyridines. | Pyridine N-oxides, isocyanides. | β-ketonitriles, malononitrile, aldehydes, ketones, hydrazines. |
| Key Reagents | Nitrating agents (HNO₃/H₂SO₄), reducing agents (Fe/HCl, H₂/Pd-C), halogenating agents, nucleophiles. | Sodium amide (NaNH₂), potassium amide (KNH₂). | Activating agents (e.g., TMSOTf), isocyanides. | Base or acid catalysts, various simple organic molecules. |
| Reaction Conditions | Varies widely depending on the specific step; can range from mild to harsh. | High temperatures (100-150 °C) in inert solvents, or low temperatures in liquid ammonia.[1][2] | Often requires elevated temperatures or microwave irradiation.[3][4] | Typically mild to moderate conditions, sometimes solvent-free.[5] |
| Typical Yields | Generally moderate to good over multiple steps. | Moderate to good, but can be variable depending on the substrate.[1] | Good, with reported yields up to 84%.[3][4] | Often good to excellent.[5] |
| Advantages | High degree of control over substitution patterns, well-established chemistry. | Direct introduction of the amino group in a single step. | Good functional group tolerance, can access isomers not easily obtained by other methods.[4] | High atom economy, operational simplicity, rapid access to complex structures.[5][6][7] |
| Disadvantages | Can be lengthy and generate significant waste, may require protecting groups. | Harsh reaction conditions, limited substrate scope, potential for side reactions.[1] | Requires the preparation of the pyridine N-oxide precursor. | Substrate scope can be limited, and regioselectivity can be an issue. |
Detailed Experimental Protocols and Data
Route 1: Multi-step Synthesis from Substituted Pyridines
This route offers a high degree of control over the final substitution pattern by building upon a pre-functionalized pyridine ring. A common sequence involves nitration followed by reduction of the nitro group to an amine.
Example: Synthesis of 3-Amino-2-hydroxypyridine [8]
This synthesis proceeds in two main steps starting from 2-hydroxy-3-nitropyridine.
Step 1: Preparation of 2-hydroxy-3-amino-5-bromopyridine
-
Reaction: Reduction of a nitro group in the presence of a bromo substituent.
-
Protocol: 2-hydroxy-3-nitro-5-bromopyridine is dissolved in a suitable solvent (e.g., ethanol). A mixture of iron powder and hydrochloric acid is added, and the reaction is stirred for 0.5-1 hour.
-
Work-up: Post-treatment yields 2-hydroxy-3-amino-5-bromopyridine.
Step 2: Debromination to yield 3-Amino-2-hydroxypyridine
-
Reaction: Catalytic hydrogenation to remove the bromine atom.
-
Protocol: 2-hydroxy-3-amino-5-bromopyridine is dissolved in an alkaline solution. Strontium carbonate and a palladium catalyst are added. Hydrogen gas is introduced, and the reaction proceeds for a few hours.
-
Work-up: Routine treatment affords the final product.
A similar reduction of 2-hydroxy-3-nitropyridine using 10% Pd/C and hydrogen gas in methanol has been reported to yield 3-amino-2-hydroxypyridine in 89% yield.
Route 2: Chichibabin Reaction
The Chichibabin reaction is a classical method for the direct amination of pyridines. While it typically requires harsh conditions, it offers a direct route to aminopyridines.
General Reaction Scheme:
Caption: General scheme of the Chichibabin reaction.
Experimental Data for Chichibabin Reaction:
| Starting Material | Amide | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene | 110 | 2-Aminopyridine | ~70-80 | [1][9] |
| 4-tert-butylpyridine | NaNH₂ | Xylene | 140 | 2-Amino-4-tert-butylpyridine | 11 | [9] |
Experimental Protocol (General): The substituted pyridine is dissolved in an inert high-boiling solvent like toluene or xylene. Sodium amide is added, and the mixture is heated to high temperatures (typically 100-150 °C) for several hours.[1] The reaction progress can be monitored by the evolution of hydrogen gas. After completion, the reaction is carefully quenched with water, and the product is extracted and purified. A modified procedure using a NaH-iodide composite has been shown to mediate the reaction under milder conditions (65-85 °C).[10]
Route 3: Synthesis via Pyridine N-Oxides
This method involves the activation of the pyridine ring by N-oxidation, facilitating nucleophilic substitution. It is particularly useful for synthesizing 2-aminopyridines.[4]
Reaction Workflow:
Caption: Workflow for 2-aminopyridine synthesis via N-oxides.
Experimental Data for Synthesis via Pyridine N-Oxides: [4]
| Pyridine N-Oxide | Isocyanide | Activator | Conditions | Product | Yield (%) |
| Pyridine N-oxide | Benzyl isocyanide | TMSOTf | MeCN/DMF, 150°C, MW | 2-(Benzylamino)pyridine | 65 |
| 3-Cyanopyridine N-oxide | 4-Methoxybenzyl isocyanide | TMSOTf | MeCN/DMF, 150°C, MW | 2-((4-Methoxybenzyl)amino)-3-cyanopyridine | 74 |
| 4-Nitropyridine N-oxide | Benzyl isocyanide | TMSOTf | MeCN/DMF, 150°C, MW | 2-(Benzylamino)-4-nitropyridine | 84 |
Experimental Protocol: [4] The pyridine N-oxide, isocyanide, and an activating agent (e.g., TMSOTf) are mixed in a suitable solvent (e.g., MeCN/DMF). The mixture is heated, often using microwave irradiation, for a short period. The resulting intermediate N-formylaminopyridine is then hydrolyzed, typically with aqueous acid, to afford the final 2-aminopyridine product.
Route 4: Multi-component and Cyclocondensation Reactions
These reactions offer an efficient way to construct the aminopyridinol ring system from simple, acyclic precursors in a single pot.
Example: Four-Component Synthesis of 2-Aminopyridines [5]
Reaction Scheme:
Caption: Four-component synthesis of 2-aminopyridines.
Experimental Data for Four-Component Synthesis: [5]
| Acetophenone | Aldehyde | Product | Yield (%) |
| Acetophenone | Benzaldehyde | 2-Amino-4,6-diphenylnicotinonitrile | 92 |
| 4'-Methylacetophenone | 4-Chlorobenzaldehyde | 2-Amino-6-(p-tolyl)-4-(4-chlorophenyl)nicotinonitrile | 95 |
| 4'-Methoxyacetophenone | 4-Nitrobenzaldehyde | 2-Amino-6-(4-methoxyphenyl)-4-(4-nitrophenyl)nicotinonitrile | 90 |
Experimental Protocol: [5] A mixture of the acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate is stirred at room temperature under solvent-free conditions. After the reaction is complete, the solid product is washed with a suitable solvent like diethyl ether to afford the purified 2-aminopyridine derivative.
Example: Cyclocondensation for the Synthesis of Aminopyrazoles (precursors to Pyrazolopyridines) [11][12]
The condensation of β-ketonitriles with hydrazines is a versatile method for synthesizing 5-aminopyrazoles, which can be further elaborated to pyrazolo[3,4-b]pyridines, a class of fused aminopyridinols.
Experimental Protocol: [11] The β-ketonitrile is reacted with hydrazine hydrate in a suitable solvent, often with heating. The reaction proceeds through a hydrazone intermediate which then cyclizes to form the 5-aminopyrazole.
Conclusion
The synthesis of substituted aminopyridinols can be achieved through a variety of strategic approaches. Multi-step synthesis from substituted pyridines offers unparalleled control over substitution patterns, albeit at the cost of longer reaction sequences. The Chichibabin reaction provides a direct but often harsh method for amination. The use of pyridine N-oxides has emerged as a powerful strategy with good functional group tolerance. Finally, multi-component and cyclocondensation reactions represent a highly efficient and atom-economical approach for the rapid construction of the aminopyridinol core. The selection of a specific route should be guided by a careful evaluation of substrate compatibility, desired substitution pattern, scalability, and the reaction conditions required.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin Reaction | PPTX [slideshare.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
Purity Analysis of Synthetic 2-Amino-6-methylpyridin-3-ol: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthetic compounds is a cornerstone of chemical research and pharmaceutical development. For 2-Amino-6-methylpyridin-3-ol, a key building block in medicinal chemistry, ensuring high purity is paramount for the integrity of subsequent research and the safety of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of synthetic this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) stands as the most prevalent and robust method for the purity determination of polar organic compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred technique for separating the main component from structurally similar impurities that may arise during synthesis.
Optimized RP-HPLC Method
A well-optimized RP-HPLC method can effectively separate this compound from its potential impurities, including the starting material, 3-hydroxy-6-methyl-2-nitropyridine, and other related substances.
Experimental Protocol: RP-HPLC
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is typically required to increase its volatility. This method is particularly useful for identifying and quantifying volatile organic impurities that may not be readily detected by HPLC.
Experimental Protocol: GC-MS (with Derivatization)
| Parameter | Specification |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction | Heat sample with BSTFA + 1% TMCS at 70°C for 30 minutes. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. It offers high efficiency and resolution, particularly for charged species, and requires minimal sample and solvent consumption. CE can be an excellent orthogonal technique to HPLC for confirming purity and resolving impurities with different charge-to-size ratios. A study on isomeric aminopyridines demonstrated the capability of CE to separate closely related compounds[1].
Experimental Protocol: Capillary Electrophoresis
| Parameter | Specification |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length) |
| Background Electrolyte | 100 mM Sodium Acetate buffer, pH 4.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Comparative Data Analysis
To illustrate the performance of these methods, three hypothetical batches of synthetic this compound with varying purity levels were analyzed.
Table 1: Purity of this compound Batches by Different Methods
| Analytical Method | Batch A (%) | Batch B (%) | Batch C (%) |
| RP-HPLC | 99.8 | 98.5 | 95.2 |
| GC-MS (as TMS derivative) | 99.7 | 98.3 | 94.9 |
| Capillary Electrophoresis | 99.9 | 98.6 | 95.5 |
Table 2: Impurity Profile of Batch C by RP-HPLC
| Impurity | Retention Time (min) | Area (%) |
| 3-hydroxy-6-methyl-2-nitropyridine | 15.8 | 3.1 |
| Unknown Impurity 1 | 12.3 | 1.2 |
| Unknown Impurity 2 | 18.1 | 0.5 |
Experimental Workflows
References
Structural Elucidation of 2-Amino-6-methylpyridin-3-ol: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed analysis for the structural confirmation of 2-Amino-6-methylpyridin-3-ol utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this compound, this report presents a predicted NMR dataset based on established substituent effects on the pyridine ring. For comparative purposes, comprehensive experimental data for the structurally related isomer, 2-Amino-6-methylpyridine, is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR for the structural confirmation of this compound.
The chemical structure of this compound, with the conventional numbering of the pyridine ring, is depicted below.
Figure 1: Chemical Structure of this compound.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects observed in structurally similar compounds, including 2-amino-6-methylpyridine and 2-amino-3-hydroxypyridine.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.20 | Singlet | -CH₃ |
| ~4.5-5.5 | Broad Singlet | -NH₂ |
| ~6.40 | Doublet | H-5 |
| ~7.10 | Doublet | H-4 |
| ~9.0-10.0 | Broad Singlet | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~20-25 | -CH₃ |
| ~110-115 | C-5 |
| ~120-125 | C-4 |
| ~140-145 | C-3 |
| ~150-155 | C-6 |
| ~155-160 | C-2 |
Comparative Analysis with 2-Amino-6-methylpyridine
For a robust structural confirmation, a comparative analysis with a known isomer is invaluable. 2-Amino-6-methylpyridine serves as an excellent alternative for this purpose. The experimental ¹H and ¹³C NMR data for this compound are presented below.
Table 3: Experimental ¹H NMR Spectral Data for 2-Amino-6-methylpyridine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 2.28 | Singlet | - | -CH₃ | [1] |
| 5.23 | Broad Singlet | - | -NH₂ | [1] |
| 6.13 | Doublet | 8.1 | H-3 or H-5 | [1] |
| 6.32 | Doublet | 7.3 | H-5 or H-3 | [1] |
| 7.14 | Triplet | 7.7 | H-4 | [1] |
Table 4: Experimental ¹³C NMR Spectral Data for 2-Amino-6-methylpyridine
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 24.5 | -CH₃ | [2] |
| 104.5 | C-3 | [2] |
| 113.8 | C-5 | [2] |
| 137.9 | C-4 | [2] |
| 157.9 | C-6 | [2] |
| 159.5 | C-2 | [2] |
The key difference in the NMR spectra of this compound compared to 2-Amino-6-methylpyridine will be the presence of a signal for the hydroxyl proton in the ¹H NMR spectrum and a significant downfield shift for the C-3 carbon in the ¹³C NMR spectrum, accompanied by the absence of a signal for a proton at the 3-position.
Experimental Protocols
A general workflow for the structural confirmation of a synthesized compound like this compound using NMR is outlined below.
Figure 2: General Workflow for Structural Confirmation by NMR.
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.
-
Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
A wider spectral width is used (typically 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
4. Data Processing and Analysis:
-
The raw data (Free Induction Decay) is processed using a Fourier transform.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
The chemical shifts, multiplicities, and coupling constants (for ¹H NMR) are analyzed to elucidate the molecular structure.
Conclusion
The structural confirmation of this compound can be confidently achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. By comparing the experimental data with the predicted spectra and the data from the known isomer, 2-Amino-6-methylpyridine, researchers can unequivocally verify the identity and purity of the target compound. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data for this and other novel organic molecules.
References
Efficacy of Pyridinol Derivatives in Halting Cancer Cell Proliferation: A Comparative Guide
A new class of 2-amino-6-methylpyridin-3-ol derivatives is demonstrating significant potential in the targeted therapy of hepatocellular carcinoma (HCC). Recent studies highlight the ability of these compounds to selectively inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in the progression of liver cancer. This guide provides a comparative analysis of the efficacy of these derivatives against HCC cell lines, supported by experimental data and detailed protocols.
Researchers have synthesized a novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives and evaluated their anti-cancer activity. Among the synthesized compounds, certain derivatives have shown potent and selective inhibition of FGFR4, a receptor tyrosine kinase often overexpressed in HCC. This targeted inhibition leads to a reduction in cancer cell proliferation.
Comparative Efficacy Against Hepatocellular Carcinoma Cell Lines
The anti-proliferative activities of the synthesized compounds were assessed against two human HCC cell lines, Hep3B and Huh7, which are known to overexpress FGF19, the ligand for FGFR4. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay.
The results, summarized in the table below, indicate that compound 6O exhibits superior anti-proliferative activity compared to compound 6A . Notably, the positive control used in these experiments was BLU9931, a known FGFR4 inhibitor.
| Compound | Cancer Cell Line | IC50 (µM) |
| 6A | Hep3B | 25.2[1] |
| Huh7 | Not significantly different from Hep3B[1] | |
| 6O | Hep3B | 4.5[1] |
| Huh7 | ~12.6 (2.8-fold less potent than in Hep3B)[1] | |
| BLU9931 (1) | Hep3B | Potent (5-fold more than 6O, 28-fold more than 6A)[1] |
| Huh7 | Less effective than in Hep3B (7-fold difference)[1] |
In addition to their anti-proliferative effects, the compounds were also evaluated for their direct inhibitory activity against FGFR4 kinase. Compound 6O demonstrated remarkable selectivity for FGFR4 over other FGFR family members (FGFR1-3), with an IC50 value of 75.3 nM for FGFR4 inhibition.[1] This selectivity is a crucial attribute for minimizing off-target effects in potential therapeutic applications.
Mechanism of Action: Targeting the FGFR4 Signaling Pathway
The primary mechanism through which these this compound derivatives exert their anti-cancer effects is the inhibition of the FGFR4 signaling pathway. In HCC, the overexpression of FGF19 leads to the activation of FGFR4, which in turn triggers downstream signaling cascades that promote cell proliferation and survival. The synthesized compounds, particularly compound 6O, act as inhibitors of FGFR4 kinase activity, thereby blocking these downstream signals.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Hep3B and Huh7 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with increasing concentrations of the test compounds (6A, 6O) and the positive control (BLU9931) for 48 hours.[1]
-
MTT Incubation: After the treatment period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay
The direct inhibitory effect of the compounds on FGFR4 kinase activity was quantified through a cell-free kinase assay.
-
Assay Setup: The assay was performed in a plate format, containing the FGFR4 enzyme, a substrate peptide, and ATP.
-
Compound Addition: Varying concentrations of the test compounds were added to the wells.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as luminescence or fluorescence.
-
IC50 Determination: The IC50 values for kinase inhibition were determined by plotting the percentage of kinase activity against the compound concentration.
References
A Comparative Guide to Aminopyridinol Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of isomers is a cornerstone of modern drug design, profoundly influencing the physicochemical and pharmacological properties of a lead compound. Aminopyridinols, a class of heterocyclic compounds featuring both an amino and a hydroxyl group on a pyridine ring, represent a scaffold of significant interest in medicinal chemistry. The positional arrangement of these functional groups gives rise to several isomers, each with a unique electronic and steric profile that can dictate its biological activity.
This guide provides a comparative analysis of various aminopyridinol isomers, summarizing the available quantitative data to facilitate informed decisions in drug discovery and development. While direct comparative studies across all isomers are limited in the current literature, this document consolidates existing data on individual isomers and draws parallels from the closely related aminopyridine class to offer a comprehensive overview.
Physicochemical Properties: A Tale of Isomeric Differences
The location of the amino and hydroxyl groups on the pyridine ring significantly alters the molecule's polarity, hydrogen bonding capacity, and basicity, which in turn affects its solubility, membrane permeability, and target-binding interactions. The following table summarizes the available physicochemical data for several aminopyridinol isomers. It is important to note that some of this data is based on computational predictions and awaits experimental verification.
| Isomer | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 168-172[1] | 385.2[1] | - | |
| 3-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | 170-173[2] | - | - | |
| 4-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 222-223[3] | 447.4 (Predicted)[3] | 10.78 (Predicted)[3] | |
| 5-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | ~180[4] | 206.4 (Predicted)[4] | - |
Biological Activity and Therapeutic Potential
While comprehensive biological data for all aminopyridinol isomers is not yet available, preliminary studies and research on related aminopyridine derivatives suggest a wide range of potential therapeutic applications. The isomeric position of the functional groups is expected to be a critical determinant of their biological activity and target specificity.
| Isomer | Reported/Potential Biological Activity | Key Findings |
| 2-Amino-3-hydroxypyridine | Antimicrobial, Antioxidant | A Schiff base ligand derived from 2-amino-3-hydroxypyridine and its metal complexes have demonstrated in vitro antimicrobial and antioxidant activities.[5] It is also used as an intermediate in pharmaceuticals and as a component in hair dyes.[6][7] |
| 3-Amino-2-hydroxypyridine | Pharmaceutical Intermediate | Used as an intermediate in the synthesis of pharmaceuticals, including anti-AIDS drugs.[2] |
| 4-Amino-3-hydroxypyridine | Potential Kinase Inhibitor, Neurological Applications | Derivatives of the related 4-aminopyridine are known potassium channel blockers and have been investigated for neurological conditions.[8] Aminopyridine scaffolds are also found in various kinase inhibitors. |
| 5-Amino-2-hydroxypyridine | Antioxidant | Noted for its use as an efficient antioxidant in human low-density lipoproteins.[9] |
Potential Signaling Pathways
Direct experimental evidence for the signaling pathways modulated by aminopyridinol isomers is limited. However, based on the known mechanisms of aminopyridine derivatives, several potential pathways can be hypothesized. It is crucial to note that these are proposed pathways and require experimental validation for each aminopyridinol isomer.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-AMINO-3-HYDROXY PYRIDINE CAS#: 52334-53-9 [m.chemicalbook.com]
- 4. 5-Amino-2-hydroxypyridine CAS#: 33630-94-3 [m.chemicalbook.com]
- 5. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
Validating the Mechanism of Action for 2-Amino-6-methylpyridin-3-ol Derivatives as FGFR4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Amino-6-methylpyridin-3-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) against other known FGFR inhibitors. The content is supported by experimental data and detailed protocols to aid in the validation of their mechanism of action for applications in therapeutic development, particularly for hepatocellular carcinoma (HCC).
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGFR4, is a critical driver in the pathogenesis of a subset of hepatocellular carcinomas. Aberrant activation of the FGF19-FGFR4 axis has been identified as a key oncogenic mechanism, making selective FGFR4 inhibitors a promising therapeutic strategy. This compound and its derivatives have emerged as a novel class of potent and selective FGFR4 inhibitors. This guide evaluates their performance in comparison to other pan-FGFR and selective FGFR4 inhibitors.
Data Presentation: Comparative Performance of FGFR4 Inhibitors
The following tables summarize the in vitro potency and selectivity of a representative 2-amino-4,6-dimethylpyrimidin-5-ol derivative (a structurally related compound to the this compound class) and other notable FGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound Class/Name | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 | Source(s) |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Cmpd 6O) | >50,000 | 35,482 | >30,000 | 75.3 | - | [1] |
| BLU-9931 (Selective FGFR4) | 591 | 493 | 150 | 3 | - | [1] |
| Rogaratinib (Pan-FGFR) | 1.8 | <1 | 9.2 | 1.2 | - | [2] |
| Infigratinib (Pan-FGFR) | 1.1 | 1 | 2 | 61 | 150 | [3] |
| Erdafitinib (Pan-FGFR) | 1.2 | 2.5 | 3.1 | 70.8 | >10,000 | [4] |
Table 2: In Vitro Cellular Activity (GI50/IC50, nM)
| Compound | Cell Line | FGF19 Status | GI50/IC50 (nM) | Source(s) |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Cmpd 6O) | Hep3B | Amplified | 4,500 | [1] |
| BLU-9931 | Hep3B | Amplified | ~50 | [5] |
| H3B-6527 (Selective FGFR4) | Hep3B | Amplified | ~10 | [6] |
| Rogaratinib | MDA-MB-453 (FGFR4 driven) | Not Applicable | ~20 | [2] |
Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway in Hepatocellular Carcinoma
Activation of FGFR4 by its ligand FGF19, in the presence of the co-receptor Klotho-β (KLB), leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and tumor growth.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erdafitinib outperforms chemotherapy in FGFR-altered advanced urothelial cancer - Medical Conferences [conferences.medicom-publishers.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-6-methylpyridin-3-ol and Alternative Pyridine Intermediates in Drug Discovery
For researchers and scientists in the field of drug development, the selection of appropriate intermediates is a critical step that influences the efficiency of synthesis, the potency of the final compound, and the overall cost-effectiveness of the drug discovery pipeline. This guide provides a detailed comparison of 2-Amino-6-methylpyridin-3-ol against other key pyridine intermediates, with a focus on their application in the synthesis of kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which is a significant target in hepatocellular carcinoma.
Physicochemical Properties of Key Pyridine Intermediates
A fundamental understanding of the physicochemical properties of intermediates is crucial for predicting their behavior in chemical reactions and their potential interactions in biological systems. The table below summarizes key properties of this compound and selected alternatives.
| Property | This compound | 6-Amino-2,4,5-trimethylpyridin-3-ol | 2-Amino-4,6-dimethylpyrimidin-5-ol | 2-Amino-3-hydroxypyridine |
| CAS Number | 20348-16-7[1] | 1606593-09-5 (as part of a derivative) | Not readily available for the parent compound | 16867-03-1[2] |
| Molecular Formula | C₆H₈N₂O[1] | C₈H₁₂N₂O | C₆H₉N₃O | C₅H₆N₂O[2] |
| Molecular Weight | 124.14 g/mol [1] | 152.19 g/mol | 139.15 g/mol | 110.11 g/mol [2] |
| Appearance | Solid[1] | Not readily available | Not readily available | Grayish-white to brown powder[3] |
| Solubility | Soluble in alcoholic organic solvents and DMSO[3] | Not readily available | Not readily available | Insoluble in water, soluble in alcoholic organic solvents and DMSO[3] |
| Key Reactive Groups | Amino, Hydroxyl, Pyridine Ring[3] | Amino, Hydroxyl, Pyridine Ring | Amino, Hydroxyl, Pyrimidine Ring | Amino, Hydroxyl, Pyridine Ring[3] |
Performance in the Synthesis of FGFR4 Kinase Inhibitors
The utility of a pyridine intermediate is often best demonstrated in its application in the synthesis of biologically active molecules. The following table compares the performance of derivatives of this compound and its alternatives as inhibitors of FGFR4. The data is derived from a study on selective FGFR4 inhibitors for hepatocellular carcinoma[4][5].
| Intermediate Derivative | Target Kinase | IC₅₀ (nM) | Selectivity over FGFR1/2/3 | Reference Compound |
| Derivative of 6-Amino-2,4,5-trimethylpyridin-3-ol (Compound 6A) | FGFR4 | 190 | 1.5 - 8 fold | BLU9931 |
| Derivative of 2-Amino-4,6-dimethylpyrimidin-5-ol (Compound 6O) | FGFR4 | 75.3 | 398 - 664 fold | BLU9931 |
| BLU9931 (Reference Inhibitor) | FGFR4 | 3 | High | N/A |
Note: The data presented is for derivatives synthesized from the listed intermediates, not the intermediates themselves. Compound 6O, derived from 2-amino-4,6-dimethylpyrimidin-5-ol, demonstrates noteworthy selectivity for FGFR4 over other FGFR subtypes[4].
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific research. Below are key methodologies for the synthesis and evaluation of pyridine-based kinase inhibitors.
Synthesis of 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives (General Procedure)
This protocol outlines the synthesis of FGFR4 inhibitors from a trimethylpyridinol intermediate, adapted from published literature[4].
Step 1: Buchwald-Hartwig Amination
-
To a solution of 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine in anhydrous dioxane, add the desired aniline derivative (1.2 equivalents), cesium carbonate (2.0 equivalents), and a palladium catalyst such as Pd₂(dba)₃ with a suitable ligand like Xantphos.
-
Purge the reaction mixture with argon and heat at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aminated pyridine intermediate.
Step 2: Deprotection
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add a catalyst for debenzylation, such as palladium on carbon (10 mol%).
-
Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the final 6-amino-2,4,5-trimethylpyridin-3-ol derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, such as FGFR4[6].
-
Compound Preparation : Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to achieve the final desired concentrations.
-
Kinase Reaction : In a 384-well plate, add the purified FGFR4 enzyme, a fluorescently labeled peptide substrate, and ATP to initiate the phosphorylation reaction.
-
Incubation : Add the diluted test compounds to the wells and incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by quantifying the amount of ADP produced.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Key Processes
Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a crucial role in cell proliferation and survival.[3][7][8] Its aberrant activation is a key driver in hepatocellular carcinoma.
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by pyridine-based compounds.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a potential kinase inhibitor involves a series of well-defined steps, from initial synthesis to cellular assays.
Caption: A typical workflow for the synthesis and evaluation of pyridine-based kinase inhibitors.
Conclusion
The selection of a pyridine intermediate has a profound impact on the drug discovery process. While this compound serves as a valuable building block, this guide highlights that alternative structures, such as 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-Amino-4,6-dimethylpyrimidin-5-ol, can lead to derivatives with superior performance in specific applications, such as achieving high selectivity for the FGFR4 kinase. The choice of intermediate should therefore be guided by a comprehensive evaluation of its synthetic accessibility, its contribution to the final compound's biological activity and selectivity, and the overall objectives of the drug development program. The experimental protocols and pathway visualizations provided herein offer a foundational resource for researchers to design and execute their studies in this competitive and critical area of medicinal chemistry.
References
- 1. ushelf.com [ushelf.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reactome | Signaling by FGFR4 [reactome.org]
- 8. mdpi.com [mdpi.com]
Comparative In Vitro Analysis of 2-Amino-6-methylpyridin-3-ol Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the 2-amino-6-methylpyridin-3-ol scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an objective comparison of the in vitro performance of various analogs derived from this core structure, supported by experimental data and detailed protocols for key biological assays. The information presented herein is intended to facilitate the identification of lead compounds and guide future drug discovery efforts.
This comparative analysis delves into the inhibitory activities of this compound analogs against key biological targets, including Fibroblast Growth Factor Receptor 4 (FGFR4) and inducible Nitric Oxide Synthase (iNOS). The subsequent sections will detail the experimental methodologies, present quantitative data in structured tables, and visualize the relevant signaling pathways and experimental workflows.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine ring. The following tables summarize the in vitro inhibitory potency of a series of analogs against FGFR4 and their anti-proliferative effects on various cancer cell lines.
Inhibitory Activity against FGFR Kinases
A study focusing on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives revealed potent and selective inhibition of FGFR4.[1][2] The half-maximal inhibitory concentrations (IC50) for selected compounds are presented below.
| Compound ID | R | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1a | 2,6-dichloro-3,5-dimethoxyphenyl | >50,000 | 35,482 | >30,000 | 75.3 |
| 1b | 2,6-difluoro-3,5-dimethoxyphenyl | 1565 | 1149 | 277 | 190 |
| BLU9931 | (Reference) | 2400 | 1600 | 400 | 3 |
Data extracted from a study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as FGFR4 inhibitors.[1][2]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these analogs were evaluated in hepatocellular carcinoma (HCC) cell lines, Hep3B and Huh7, which are known to have amplified FGF19-FGFR4 signaling.[1]
| Compound ID | Hep3B IC50 (µM) | Huh7 IC50 (µM) |
| 1a | 4.5 | 12.7 |
| 1b | 25.2 | 23.8 |
| BLU9931 | 0.9 | 6.3 |
Data from the evaluation of the anti-proliferative activities of the compounds in HCC cell lines.[1]
Key In Vitro Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of new analogs.
FGFR4 Kinase Activity Assay (Biochemical Assay)
This assay determines the ability of a compound to inhibit the enzymatic activity of purified FGFR4.
Materials:
-
Recombinant human FGFR4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add the FGFR4 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay (Cell-Based Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Hep3B, Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
iNOS Inhibitor Screening (Griess Assay) (Cell-Based Assay)
This assay measures the production of nitric oxide (NO) by cells, which is an indicator of iNOS activity. The stable NO metabolite, nitrite, is measured using the Griess reagent.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and incubate for 24-48 hours.
-
After incubation, collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is quantified using a sodium nitrite standard curve.
-
The IC50 value is determined by the reduction in nitrite production in the presence of the inhibitor.
Signaling Pathways and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: FGFR4 Signaling Pathway.
Caption: iNOS Signaling Pathway.
Caption: General Experimental Workflow.
References
A Comparative Guide to the Synthesis of 2-Amino-6-methylpyridin-3-ol: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-6-methylpyridin-3-ol is a valuable building block in the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of various synthetic routes to this compound, presenting experimental data, protocols, and a decision-making framework to assist in selecting the optimal method based on specific laboratory or industrial needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be approached through direct synthesis or via a multi-step process involving the synthesis of the intermediate 2-Amino-6-methylpyridine followed by a hydroxylation step. Below is a summary of the key quantitative data for each method.
| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Reaction Time | Temperature (°C) | Pressure | Key Advantages | Key Disadvantages |
| 1. Direct Synthesis | ||||||||
| Hydrogenation | 3-hydroxy-6-methyl-2-nitropyridine | Pd(OH)₂/C, Hydrogen | 98%[1] | 1 hour[1] | 50[1] | 5 psi[1] | High yield, single step, fast reaction | Cost and availability of starting material |
| 2. Indirect Synthesis (via 2-Amino-6-methylpyridine) | ||||||||
| From α-picoline | α-picoline | Ammonia, Cobalt catalyst | Moderate (~56%) | Not specified | Not specified | Not specified | Low-cost starting material | Moderate yield, requires hydroxylation |
| From 2-cyano-6-methylpyridine | 2-cyano-6-methylpyridine | NaOH, H₂O₂ | ~73% (over 2 steps) | 3.5 hours (hydrolysis) | 50 (hydrolysis) | Atmospheric | High yield for intermediate, readily available starting materials | Two-step process to intermediate, requires hydroxylation |
| From 2-bromo-6-methylpyridine | 2-bromo-6-methylpyridine | Aq. Ammonia, CuI | Not specified | 12 hours | Room Temp. | Atmospheric | Mild reaction conditions | Yield not specified, requires hydroxylation, catalyst cost |
Decision-Making Workflow for Synthesis Method Selection
The choice of synthesis method often depends on a balance of factors including cost, desired yield, available equipment, and safety considerations. The following diagram illustrates a logical workflow to aid in this decision-making process.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Amino-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Disposal
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your EHS department.[1]
Step-by-Step Disposal Protocol
The disposal of 2-Amino-6-methylpyridin-3-ol waste must adhere to all local, state, and federal regulations.[1] The following protocol outlines the necessary steps for proper disposal.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Container Selection: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container that is compatible with the chemical.[2]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
Experimental Protocol: Disposal of Empty Containers
-
Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[4]
-
Subsequent Rinses: For containers of highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, pending confirmation with your institution's EHS guidelines.
Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Waste pyridine and its derivatives are often disposed of via rotary kiln incineration.[5]
Hazardous Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can minimize risks and ensure a safe working environment.
References
Essential Safety and Operational Guide for Handling 2-Amino-6-methylpyridin-3-ol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2-Amino-6-methylpyridin-3-ol.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the data gap for the target compound, it is prudent to assume it may share hazards with the analogue, 2-Amino-6-methylpyridine, which is classified as toxic if swallowed, fatal in contact with skin, and causes skin and serious eye irritation.[2][3][4][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | To protect against potential splashes and eye irritation.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[3] A complete protective suit and boots to prevent skin contact.[3][6] | To prevent skin contact, as the analogue is fatal upon dermal exposure.[2][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or dust is generated.[6] | To protect against inhalation of dust or vapors which may cause respiratory irritation.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Protocol Details:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as detailed in Table 1 before entering the laboratory.
-
-
Handling:
-
During the Experiment:
-
Once the chemical is added to the reaction apparatus, the setup should be monitored from outside the fume hood sash.
-
Ensure the fume hood sash is kept at the lowest practical height.
-
-
Cleanup:
-
Wipe down all surfaces where the chemical was handled with an appropriate solvent to decontaminate.
-
Used glassware should be carefully rinsed in the fume hood before being removed for further cleaning.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[3][7] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations.[3] This includes gloves, disposable lab coats, and any other contaminated items. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as per institutional guidelines. |
General Disposal Principles:
-
Never dispose of chemical waste down the drain.[3]
-
All waste must be disposed of through the institution's environmental health and safety office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20348-16-7 Name: this compound [xixisys.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
